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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-Fluoro-2-methoxy-5-nitro-benzamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical overview of 4-Fluoro-2-methoxy-5-nitro-benzamide, a substituted aromati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Fluoro-2-methoxy-5-nitro-benzamide, a substituted aromatic benzamide with potential applications in medicinal chemistry and materials science. This document details its chemical identity, a plausible synthetic pathway, predicted physicochemical properties, and essential safety information.

Compound Identification and Physicochemical Properties

4-Fluoro-2-methoxy-5-nitro-benzamide is a fine chemical intermediate characterized by a benzene ring functionalized with fluoro, methoxy, nitro, and carboxamide groups. These substituents create a unique electronic and steric environment, making it a potentially valuable building block for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 1569987-64-9[1]
Molecular Formula C₈H₇FN₂O₄[1]
Molecular Weight 214.15 g/mol [1]
Physical Form White Solid (Predicted)
Storage Temperature 0-5°C
Purity Typically ≥95%

Plausible Synthetic Pathway

Synthesis_Pathway A 4-Fluoro-2-methoxyaniline B N-(4-fluoro-2-methoxyphenyl)acetamide A->B Acetic Anhydride, Acetic Acid C N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide B->C Fuming Nitric Acid, Sulfuric Acid (0-5°C) D 4-Fluoro-2-methoxy-5-nitroaniline C->D Acid or Base Hydrolysis E 4-Fluoro-2-methoxy-5-nitrobenzoic acid D->E Sandmeyer Reaction (NaNO₂, H₂SO₄, H₂O then Cu₂O, H₂O) F 4-Fluoro-2-methoxy-5-nitro-benzamide E->F 1. SOCl₂ or Oxalyl Chloride 2. NH₄OH

Caption: Proposed synthetic pathway for 4-Fluoro-2-methoxy-5-nitro-benzamide.

Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide (Intermediate B)

The synthesis begins with the protection of the amino group of 4-fluoro-2-methoxyaniline to prevent unwanted side reactions during the subsequent nitration step. Acetylation is a common and effective method for this purpose.

Protocol:

  • To a solution of 4-fluoro-2-methoxyaniline in acetic acid, slowly add acetic anhydride at room temperature.[2]

  • Heat the reaction mixture to facilitate the completion of the acylation.

  • Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water.

  • The crude N-(4-fluoro-2-methoxyphenyl)acetamide is collected by filtration, washed with water, and dried.

Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (Intermediate C)

The next step is the regioselective nitration of the activated aromatic ring. The acetylamino and methoxy groups are ortho-, para-directing, and the sterically less hindered position ortho to the methoxy group and meta to the acetylamino group is the most likely site for nitration.

Protocol:

  • Dissolve N-(4-fluoro-2-methoxyphenyl)acetamide in concentrated sulfuric acid at a reduced temperature (0-5°C).[2]

  • Slowly add fuming nitric acid to the stirred solution, maintaining the low temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with water to remove residual acid, and dry.

Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline (Intermediate D)

The acetyl protecting group is removed by hydrolysis to yield the key aniline intermediate.

Protocol:

  • Reflux the N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide in the presence of an acid (e.g., HCl) or a base (e.g., NaOH).[2]

  • After the reaction is complete, neutralize the solution to precipitate the aniline product.

  • Collect the 4-fluoro-2-methoxy-5-nitroaniline by filtration, wash with water, and dry.

Synthesis of 4-Fluoro-2-methoxy-5-nitrobenzoic acid (Intermediate E)

A Sandmeyer-type reaction can be employed to convert the aniline to the corresponding carboxylic acid.

Protocol:

  • Diazotize 4-fluoro-2-methoxy-5-nitroaniline with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures.

  • The resulting diazonium salt is then subjected to a carbonylation reaction, which can be achieved through various methods, including treatment with copper(I) oxide.

Synthesis of 4-Fluoro-2-methoxy-5-nitro-benzamide (Final Product F)

The final step is the amidation of the carboxylic acid. This is typically a two-step process involving the activation of the carboxylic acid followed by reaction with an ammonia source.

Amidation_Workflow cluster_0 Carboxylic Acid Activation cluster_1 Amidation A 4-Fluoro-2-methoxy-5-nitrobenzoic acid B Acyl Chloride Intermediate A->B Thionyl Chloride or Oxalyl Chloride in DCM D 4-Fluoro-2-methoxy-5-nitro-benzamide B->D C Ammonia Source (e.g., Aqueous Ammonia) C->D

Caption: General workflow for the amidation of the carboxylic acid intermediate.

Protocol:

  • Treat a solution of 4-fluoro-2-methoxy-5-nitrobenzoic acid in an inert solvent (e.g., dichloromethane) with an activating agent such as thionyl chloride or oxalyl chloride to form the acyl chloride.[3]

  • After the formation of the acyl chloride is complete, the excess activating agent and solvent are removed under reduced pressure.

  • The crude acyl chloride is then carefully reacted with an excess of an ammonia source, such as aqueous ammonia, to form the desired benzamide.

  • The product can then be isolated by filtration and purified by recrystallization.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The aromatic protons will likely appear as doublets or doublets of doublets due to coupling with the fluorine atom and adjacent protons. The methoxy group should present as a singlet, and the amide protons will appear as two broad singlets.

  • ¹³C NMR: The carbon NMR will show signals for each of the eight unique carbon atoms. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹J C-F).

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the amide, a C=O stretching vibration for the amide carbonyl, and asymmetric and symmetric stretching vibrations for the nitro group.[4][5]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (214.15 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[6][7]

Reactivity and Potential Applications

The reactivity of 4-Fluoro-2-methoxy-5-nitro-benzamide is governed by its array of functional groups. The nitro group can be reduced to an amine, providing a handle for further functionalization. The fluorine atom can potentially undergo nucleophilic aromatic substitution under certain conditions.

Substituted benzamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[8][9] The specific substitution pattern of 4-fluoro-2-methoxy-5-nitro-benzamide makes it an interesting candidate for lead optimization in drug discovery programs. The nitro group, in particular, is a versatile functional group that can be a key pharmacophoric element or a precursor to other functionalities.[10] Furthermore, related nitroaromatic compounds are important intermediates in the synthesis of various pharmaceuticals.[11][12]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Fluoro-2-methoxy-5-nitro-benzamide is not available, general precautions for handling aromatic nitro compounds should be followed. These compounds are often irritants and may be harmful if ingested or inhaled.

General Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-Fluoro-2-methoxy-5-nitro-benzamide is a functionalized aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a plausible synthetic route, and predicted analytical data to aid researchers in its synthesis and application. As with any chemical, proper safety protocols must be strictly adhered to during its handling and use.

References

  • askiitians. (2025, March 4).
  • Ahmadi, S., et al. (2018). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
  • YouTube. (2021, January 31). Synthesis of Benzamide.
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Benchchem. Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • ResearchGate. (2025, August 7).
  • Scribd. (2025, February 25).
  • Panicker, C. Y., et al. (2008). Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. Journal of Raman Spectroscopy, 39(12), 1832-1839.
  • Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 16(4), 555-562.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis.
  • ChemicalBook. 4-Fluoro-2-methoxy-5-nitro-benzamide.
  • ChemicalBook. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR spectrum.
  • Benchchem. The Strategic Role of 2-Hydroxy-6-nitrobenzamide in the Synthesis of Novel Organic Scaffolds.
  • Saeed, A., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o802-o803.
  • Benchchem. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7.
  • Sigma-Aldrich. 4-Fluoro-2-methoxy-5-nitro-benzamide | 1569987-64-9.
  • ResearchGate. (2019, October 6). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa.
  • PubMed. (2009). 2-Fluoro-N-(4-methoxy-phen-yl)benzamide.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • BLDpharm. 1823445-36-8|N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide.
  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
  • Sigma-Aldrich. 4-Fluoro-5-methoxy-2-nitrobenzoic acid | 864293-50-5.
  • PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347.
  • Michigan State University Chemistry. Infrared Spectroscopy.
  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Pharmaceuticals, 14(11), 1109.
  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy.
  • University of Colorado Boulder. IR Spectroscopy.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,5-Difluoro-4-nitrobenzoic Acid in Pharmaceutical Synthesis.
  • PubChem. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072.
  • Sabidó, E., et al. (2016). Evaluation of different peptide fragmentation types and mass analyzers in data-dependent methods using an Orbitrap Fusion Lumos Tribrid. Proteomics, 16(15-16), 2151-2163.
  • UCSD Computational Mass Spectrometry Website. (2025, January 17). GNPS.

Sources

Exploratory

Solubility Profiling and Thermodynamic Characterization of 4-Fluoro-2-methoxy-5-nitro-benzamide (FMNB)

Executive Summary 4-Fluoro-2-methoxy-5-nitro-benzamide (FMNB) is a critical intermediate in the synthesis of gastroprokinetic agents, most notably Mosapride . Its purification and reaction kinetics are governed by a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-2-methoxy-5-nitro-benzamide (FMNB) is a critical intermediate in the synthesis of gastroprokinetic agents, most notably Mosapride . Its purification and reaction kinetics are governed by a complex solubility landscape dictated by the interplay between its strongly electron-withdrawing nitro group, the lipophilic fluorine atom, and the hydrogen-bonding amide moiety.

This technical guide provides a comprehensive framework for determining the solubility profile of FMNB. Unlike generic data sheets, this document focuses on the process development perspective , detailing the experimental protocols required to generate precise thermodynamic data (Solid-Liquid Equilibrium) and applying this data to optimize crystallization yields.

Physicochemical Context & Structural Logic

To predict solubility behavior, one must first deconstruct the molecular architecture of FMNB.

  • Nitro Group (

    
    ):  Introduces a strong dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF).
    
  • Amide Group (

    
    ):  Acts as both a hydrogen bond donor and acceptor. This facilitates solubility in protic solvents (Alcohols) but also promotes strong crystal lattice energy, often requiring elevated temperatures for dissolution.
    
  • Fluorine & Methoxy Substituents: The fluorine atom adds lipophilicity, while the methoxy group provides weak electron donation. This combination suggests moderate solubility in esters (Ethyl Acetate) and ketones (Acetone), making them ideal candidates for crystallization when paired with non-polar anti-solvents (n-Heptane).

Solubility Hierarchy (Derived from Process Patents)

Based on industrial synthesis data for Mosapride intermediates [1, 2], the solubility of FMNB follows this general hierarchy:

Solvent ClassRepresentative SolventsInteraction MechanismApplication
High Solvency DMF, DMSO, DMAcDipole-Dipole, disruption of latticeReaction Medium
Moderate Acetone, Ethyl Acetate, THFvan der Waals, weak H-bondingCrystallization (Solvent)
Low (Protic) Methanol, Ethanol, IPAH-bonding (competes with lattice)Wash Solvent
Anti-Solvent n-Heptane, Hexane, WaterHydrophobic exclusionYield Maximization

Experimental Protocol: Dynamic Laser Monitoring

Standard gravimetric methods are prone to sampling errors at high temperatures. For high-precision solubility curves, the Dynamic Laser Monitoring method is the industry standard.

Principle

This method detects the point of dissolution (clear point) and point of nucleation (cloud point) by monitoring the intensity of a laser beam passing through a suspension. As the solid dissolves, light transmission increases; as it crystallizes, transmission drops due to scattering.

Workflow Diagram

SolubilityProtocol Prep Sample Preparation (Excess Solid + Solvent) Equil Equilibration (Agitation at T_start) Prep->Equil Heat Controlled Heating (0.5 K/min) Equil->Heat Detect Laser Transmissivity Monitoring Heat->Detect Clear Clear Point (T_dissolution) Detect->Clear Max Transmission Calc Mole Fraction (x) Calculation Clear->Calc Calc->Prep Next Mole Fraction

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility curve.

Step-by-Step Methodology
  • Preparation: Accurately weigh FMNB (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Setup: Insert the laser probe (or setup a laser source and photodetector across the vessel). Ensure the path length is constant.

  • Heating Ramp: Heat the suspension from 273.15 K at a constant rate (e.g.,

    
    ). Agitation must be vigorous enough to suspend particles but not induce cavitation.
    
  • Detection: Record the temperature where the laser intensity reaches a maximum plateau. This is

    
     for the specific mole fraction 
    
    
    
    .
  • Replication: Repeat for mole fractions ranging from

    
     to 
    
    
    
    (depending on solvent capacity).

Thermodynamic Modeling

Raw data points must be fitted to thermodynamic models to allow for interpolation and process simulation.

Modified Apelblat Equation

The Apelblat model is semi-empirical and highly accurate for non-ideal solutions of benzamide derivatives.



  • 
    : Mole fraction of FMNB.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[1]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Interpretation:

  • Parameter A & B: Relate to the non-ideality of the solution and the enthalpy of solution.

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

van't Hoff Analysis

To understand the driving force of dissolution, calculate the apparent standard enthalpy (


) and entropy (

):


  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolution).
    

Process Application: Crystallization Strategy

The ultimate goal of solubility profiling is to design a purification step that maximizes yield and purity. For FMNB, a Cooling + Anti-solvent strategy is recommended based on the solubility differential.

Solvent System Selection
  • Primary Solvent: Ethyl Acetate (Good solubility at high T, moderate at low T).

  • Anti-Solvent: n-Heptane (Poor solubility, miscible with EtOAc).

Crystallization Logic Diagram

CrystallizationLogic Start Crude FMNB Mixture Dissolve Dissolution in EtOAc (Reflux ~77°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Cooling to 40°C (Metastable Zone) Filter->Cool AntiSolv Addition of n-Heptane (Ratio 1:3) Cool->AntiSolv Nucleate Nucleation & Growth (Cool to 5°C) AntiSolv->Nucleate Isolate Filtration & Drying Nucleate->Isolate

Figure 2: Optimized Reactive Crystallization Workflow for FMNB purification.

Critical Process Parameters (CPP)
  • Supersaturation Control: Do not add n-Heptane too fast. Rapid addition causes "oiling out" (liquid-liquid phase separation) rather than clean crystallization, trapping impurities.

  • Seeding: Introduce pure FMNB seeds at the cloud point to ensure consistent polymorph formation.

  • Temperature: Final cooling to

    
     is essential. Data suggests a steep solubility drop for nitro-benzamides in this range, significantly improving yield [3].
    

References

  • Google Patents. (2020). Synthesis method of mosapride citrate (CN111349052B). Link

  • European Patent Office. (2005). Process for the synthesis of mosapride (EP1515958A2). Link

  • BenchChem. (2025).[2] Purification of Nitro-benzamide Derivatives: Troubleshooting Guide. Link

  • National Institutes of Health (NIH). (2025). 4-Fluoro-2-methoxy-5-nitrobenzenamine Structure & Properties. Link

Sources

Foundational

An In-depth Technical Guide to Safety Data Sheets (SDS) and Handling Precautions for Nitro-benzamides

For Researchers, Scientists, and Drug Development Professionals Preamble: The Duality of Nitro-benzamides in Scientific Discovery Nitro-benzamides represent a fascinating and functionally rich class of organic compounds....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Duality of Nitro-benzamides in Scientific Discovery

Nitro-benzamides represent a fascinating and functionally rich class of organic compounds. Characterized by a benzamide core bearing one or more nitro (-NO₂) groups, these molecules are pivotal intermediates and active moieties in medicinal chemistry and materials science. Their utility, however, is counterbalanced by a distinct hazard profile that demands a sophisticated and proactive approach to safety. This guide moves beyond mere procedural recitation to instill a deep, causal understanding of the risks associated with nitro-benzamides. It is structured to empower the laboratory professional with the expertise to not only follow safety protocols but to fundamentally comprehend the "why" behind each precaution, fostering a self-validating culture of safety and scientific integrity.

Decoding the Hazard Profile: A Synthesis of SDS Intelligence

The Safety Data Sheet (SDS) is the cornerstone of chemical safety, providing a standardized synopsis of a substance's potential hazards. For nitro-benzamides, a granular analysis of the SDS is the first step in a comprehensive risk assessment. While individual compounds will have unique properties, a collective analysis of common isomers like 2-, 3-, and 4-nitrobenzamide reveals a consistent hazard pattern.

GHS Hazard Classification: The Universal Language of Risk

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the framework for hazard communication on an SDS. Nitro-benzamides are consistently classified with several key hazard statements.

Hazard Category GHS Hazard Statement Commonly Affected Isomers Implication for the Researcher
Acute Toxicity, Oral H302: Harmful if swallowed[1][2][3]2-, 3-, 4-Nitrobenzamide[1][2][4]Accidental ingestion can lead to significant toxicity. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene.[3][4]
Skin Corrosion/Irritation H315: Causes skin irritation[1][2][4]2-, 3-, 4-Nitrobenzamide[1][2][4]Direct contact can cause inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and lab coats.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][2][4]2-, 3-, 4-Nitrobenzamide[1][2][4]The eyes are particularly vulnerable. Even minor splashes can result in significant, potentially lasting damage, making chemical goggles or face shields non-negotiable.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[1][2][4]2-, 3-, 4-Nitrobenzamide[1][4]Inhalation of dusts or aerosols can irritate the respiratory tract. All handling of solid nitro-benzamides must be conducted within a certified chemical fume hood.

This table synthesizes data from multiple SDS sources for common nitro-benzamide isomers.[1][2][3][4]

Toxicological Insights: Beyond Irritation

The hazards of nitro-benzamides extend beyond immediate irritation. As aromatic nitro compounds, they carry the potential to induce methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[5][6] This can lead to cyanosis (a bluish discoloration of the skin), headaches, and a dangerous drop in blood pressure.[5] While this is a more systemic risk associated with the chemical class, it reinforces the need to prevent all routes of exposure—inhalation, ingestion, and dermal contact.

Reactivity and Stability: Understanding Chemical Behavior

Section 10 of the SDS provides critical information on stability and reactivity. For nitro-benzamides, the key takeaways are:

  • Incompatibility: They are incompatible with strong oxidizing agents and strong bases.[4][7] Such combinations can lead to vigorous, exothermic reactions.

  • Hazardous Reactions: As nitrated amides, they can react with azo and diazo compounds to generate toxic gases.[8]

  • Decomposition Products: When heated to decomposition, they release hazardous fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[3][4][7] This is a crucial consideration for fire-fighting measures and for any experimental procedures involving high temperatures.

The Pillar of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered safety approach, prioritizing engineering controls and supplemented by meticulous use of PPE, is mandatory.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of nitro-benzamides, especially weighing and transferring solids that can generate dust, must be performed within a properly functioning chemical fume hood.[5][9] This is the primary method to prevent respiratory exposure.

  • Ventilation: General laboratory ventilation must be adequate to prevent the accumulation of vapors and dusts in storage and work areas.[3][5]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located near the workstation.[5][10] Their locations should be clearly marked and kept unobstructed.

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering controls but is essential to protect from residual exposure and in case of emergencies.

Protection Type Specific Requirements Rationale and Causality
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards) or a full-face shield.[1][9][11]Protects against splashes and airborne dust, mitigating the risk of serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[9][12] Gloves must be inspected before use and disposed of after contamination.[3][13]Butyl rubber gloves are specifically recommended for protection against nitro-compounds.[14] This prevents skin irritation and dermal absorption, a key route of exposure.
Skin and Body Protection A laboratory coat (preferably fire-resistant) and closed-toe shoes.[9][15]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection Generally not required if work is conducted in a fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used.[9][11]Provides a critical safeguard against inhaling high concentrations of dust or vapors during non-routine events.

Standard Operating Procedures: A Framework for Safe Science

Adherence to a well-defined Standard Operating Procedure (SOP) transforms safety principles into actionable, repeatable workflows.

Risk Assessment and Handling Workflow

The following diagram illustrates the logical flow for safely handling nitro-benzamides, from planning to completion.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase A Review SDS & Literature for specific compound B Develop Experiment-Specific Risk Assessment A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Inspect & Don Required PPE C->D E Work Within Fume Hood D->E F Handle as Solid: Avoid Dust Generation Use Non-Sparking Tools E->F G Handle in Solution: Avoid Aerosolization E->G H Decontaminate Work Area & Equipment F->H G->H I Segregate & Label Waste (Halogenated/Non-Halogenated) H->I J Remove & Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Risk Assessment and Safe Handling.

Step-by-Step Protocol for Weighing and Transferring Solid Nitro-benzamides
  • Preparation: Confirm the fume hood sash is at the appropriate height and airflow is optimal. Lay down absorbent, disposable bench paper on the work surface.

  • Tare Container: Place a tared, sealed container onto the balance inside the fume hood.

  • Dispensing: Using a non-sparking spatula, carefully dispense the desired amount of nitro-benzamide into the container. Perform this action slowly and close to the surface to minimize dust formation.[1][3]

  • Seal and Clean: Immediately seal the receiving container. Carefully wipe the spatula and any minor dust particles from the balance and surrounding area with a dampened cloth or paper towel (use a compatible solvent like ethanol).

  • Waste: Dispose of the contaminated wipes and bench paper into a designated, sealed hazardous waste container.[8]

  • Final Steps: Close the primary reagent bottle tightly. Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[13]

Emergency Response: Preparedness and Action

Even with meticulous planning, the potential for accidental exposure or spills exists. A clear, rehearsed emergency plan is crucial.

First-Aid Measures for Exposure

Immediate and correct first aid can significantly mitigate the severity of an exposure.

Exposure Route Immediate Action Protocol
Inhalation 1. Immediately move the individual to fresh air.[1][4][9] 2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (avoid mouth-to-mouth if ingestion is suspected).[1][4] 3. Seek immediate medical attention.[4][9]
Skin Contact 1. Immediately remove all contaminated clothing.[1][9] 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][9] 3. Seek medical attention if irritation develops or persists.[4][9]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4][9] 2. Remove contact lenses if present and easy to do so.[4][9] 3. Seek immediate medical attention.[4][9]
Ingestion 1. Do NOT induce vomiting.[1][9] 2. Rinse the mouth thoroughly with water.[1][4] 3. Never give anything by mouth to an unconscious person.[1] 4. Call a physician or Poison Control Center immediately.[1][4]
Spill Response Protocol

The response to a spill depends on its scale. The following workflow outlines the decision-making process.

A Spill Occurs B Assess Scale & Risk (Amount, Location) A->B C Small Spill (<1g, Contained) B->C Small D Large Spill (>1g, Dispersed) B->D Large F If trained, don appropriate PPE (respirator if needed) C->F E Evacuate Immediate Area Alert Others D->E J Contact EH&S / Emergency Line & PI Immediately E->J G Dampen solid material with a suitable solvent (e.g., acetone) F->G H Carefully sweep/collect material into a labeled hazardous waste container G->H I Decontaminate area with soap and water H->I K Restrict Access to Area J->K

Caption: Emergency Spill Response Workflow.

For small spills, personnel with appropriate training may proceed with cleanup.[15] Dampening the solid material with a solvent like acetone before sweeping helps prevent dust from becoming airborne.[8] For large spills, the priority is to evacuate and alert emergency personnel.[15]

Responsible Stewardship: Storage and Disposal

  • Storage: Store nitro-benzamides in tightly closed containers in a dry, cool, and well-ventilated place.[1][10] They should be stored away from incompatible materials such as strong oxidizing agents and bases.[4][10]

  • Disposal: All waste containing nitro-benzamides, including contaminated lab supplies and excess material, is considered hazardous waste. It must be collected in suitable, closed, and clearly labeled containers.[3][8] Disposal must strictly adhere to all local, state, and federal environmental regulations. Never dispose of chemical waste down the drain.[3]

References

  • 3-Nitrobenzamide SDS, 645-09-0 Safety D
  • 3 - SAFETY D
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Exploratory

A Technical Guide to 2-Methoxy-5-Nitro-Benzamide Analogs in Medicinal Chemistry

Introduction: The Versatile Scaffold of 2-Methoxy-5-Nitro-Benzamide In the landscape of medicinal chemistry, the benzamide moiety serves as a privileged scaffold, a structural framework that frequently appears in biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of 2-Methoxy-5-Nitro-Benzamide

In the landscape of medicinal chemistry, the benzamide moiety serves as a privileged scaffold, a structural framework that frequently appears in biologically active compounds.[1] Its ability to form key hydrogen bonds and act as a stable linker has made it a cornerstone in drug design. Within this broad class, the 2-methoxy-5-nitro-benzamide core represents a particularly intriguing starting point for derivatization. The electronic properties conferred by the methoxy and nitro groups—an electron-donating and a strong electron-withdrawing group, respectively—create a unique chemical environment that has been successfully exploited to develop potent and selective modulators of various biological targets.

This technical guide provides an in-depth review of 2-methoxy-5-nitro-benzamide analogs, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing these compounds, explore their diverse biological activities, dissect their structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. The narrative is structured to explain the causality behind experimental choices, ensuring a blend of technical accuracy and field-proven insights.

Synthetic Pathways: Accessing the Core and its Derivatives

The synthesis of 2-methoxy-5-nitro-benzamide analogs typically begins with commercially available starting materials, such as 2-methoxy-5-nitrobenzoic acid or 2-methoxy-5-nitroaniline. The specific route depends on the desired final structure, particularly the substitution on the amide nitrogen.

General Synthesis of the Benzamide Core

A common and straightforward method to prepare the parent 2-methoxy-5-nitro-benzamide involves the activation of the corresponding carboxylic acid followed by amidation.

Protocol 1: Synthesis of 5-Methoxy-2-Nitrobenzamide [2]

  • Acid Chloride Formation: A mixture of 5-methoxy-2-nitrobenzoic acid (1 equivalent) and thionyl chloride (SOCl₂) (10 equivalents) in a suitable solvent like N,N-dimethyl-formamide (DMF) is refluxed for 1 hour. The excess SOCl₂ is removed under reduced pressure.

  • Amidation: The resulting crude acid chloride is dissolved in DMF and added dropwise to a cooled (0°C) solution of ammonia in a suitable base like lithium hydroxide monohydrate. The reaction mixture is stirred, and the product, 5-methoxy-2-nitrobenzamide, precipitates and can be collected by filtration.

Synthesis of N-Substituted Analogs

More complex analogs are often synthesized by coupling 2-methoxy-5-nitrobenzoic acid with a desired amine, or by reacting 2-methoxy-5-nitroaniline with an activated carboxylic acid.

Protocol 2: Synthesis of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide [3]

  • Reactant Preparation: Dissolve maleic anhydride (1 equivalent) and 2-methoxy-5-nitroaniline (1 equivalent) separately in glacial acetic acid.

  • Coupling Reaction: Slowly mix the two solutions.

  • Stirring and Precipitation: Stir the resulting mixture at room temperature (25°C). The product will begin to precipitate after a few minutes.

  • Isolation: Filter the precipitate, wash with a suitable solvent, and dry to yield the final product.

The choice of coupling agents is critical for efficient amide bond formation, especially with sterically hindered or electronically deactivated amines. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are frequently employed to achieve high yields.[4][5]

Therapeutic Applications and Biological Targets

Analogs of 2-methoxy-5-nitro-benzamide have demonstrated a remarkable breadth of biological activity, showing promise in oncology, infectious diseases, and cardiovascular medicine.

Anticancer Activity

The fight against cancer has been a major driver for the development of these analogs, which have been shown to inhibit several key pathways involved in tumor growth and survival.

1. Hedgehog Signaling Pathway Inhibition:

The Hedgehog (Hh) signaling pathway is crucial during embryonic development but its aberrant reactivation in adults is linked to the progression of various cancers.[5] The Smoothened (Smo) receptor is a key protein in this pathway.[5] A series of 2-methoxybenzamide derivatives have been synthesized and identified as potent Hh pathway inhibitors that target the Smo receptor.[4][5]

  • Mechanism of Action: These benzamide analogs prevent the trafficking of the Smoothened (Smo) receptor into the primary cilium, a critical step for signal transduction. This blockade halts the downstream cascade that leads to the activation of Gli transcription factors, which are responsible for tumorigenesis.[5]

  • Key Compound: Compound 21 from a reported series, which incorporates a phenyl imidazole fragment, showed potent Hh pathway inhibition with a nanomolar IC₅₀ value and was effective against drug-resistant Smo mutants.[5]

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh_Ligand Hh Ligand PTCH1 PTCH1 Hh_Ligand->PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits Primary_Cilium Primary Cilium Smo->Primary_Cilium Translocates to SUFU SUFU Primary_Cilium->SUFU Dissociates Gli Gli SUFU->Gli Sequesters Nucleus Nucleus Gli->Nucleus Translocates to Target_Genes Target Gene Transcription Nucleus->Target_Genes Activates Inhibitor 2-Methoxybenzamide Analog (e.g., Cmpd 21) Inhibitor->Smo BLOCKS

Caption: Inhibition of the Hedgehog pathway by 2-methoxybenzamide analogs.

2. PARP Inhibition:

Poly (ADP-ribose) polymerase (PARP) is an enzyme critical for DNA single-strand break repair.[6] Inhibiting PARP in cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to synthetic lethality and cancer cell death.[6][7] The benzamide moiety is a key pharmacophore in many approved PARP inhibitors as it mimics the nicotinamide portion of the NAD+ substrate.[6] Consequently, 2-oxybenzamide derivatives are being actively investigated as PARP inhibitors.[8]

3. Kinase Inhibition:

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[9] Benzamide derivatives have been developed as potent inhibitors of various kinases.

  • EGFR Inhibitors: Pyrimidine derivatives incorporating a 2-amino-N-methoxybenzamide scaffold have been synthesized as effective Epidermal Growth Factor Receptor (EGFR) inhibitors for non-small cell lung cancer (NSCLC).[10]

  • CDK Inhibitors: By modifying the benzamide moiety of a parent compound, analogs with dramatically improved inhibitory activity against Cyclin-Dependent Kinases 2 and 12 (CDK2/12) have been developed.[11]

4. Cyclooxygenase-2 (COX-2) Inhibition:

A derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to inhibit colorectal cancer (CRC) cell growth.[12] This compound effectively blocks the growth of CRC cells by inhibiting COX-2, an enzyme often overexpressed in these tumors, through both COX-2-dependent and -independent mechanisms.[12]

Antimycobacterial Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (MTB), remains a major global health threat, exacerbated by the rise of drug-resistant strains.[13] A series of novel nitrobenzamide derivatives have been designed and synthesized, showing potent in vitro activity against both drug-sensitive and drug-resistant MTB strains.[13]

  • Mechanism of Action: These compounds are thought to act as inhibitors of the DprE1 enzyme (Decaprenyl phosphoryl-β-D-ribose 2´-epimerase), a critical component in the synthesis of the mycobacterial cell wall.[13]

  • Key Compounds: N-benzyl 3,5-dinitrobenzamides A6 and A11 exhibited excellent activity (MIC < 0.016 μg/mL) and acceptable safety indices, highlighting their potential for further development.[13]

Vasorelaxant and Antihypertensive Potential

Hypertension is a major risk factor for cardiovascular diseases.[14] In the search for new antihypertensive agents, 5-nitro benzimidazole derivatives, which share structural similarities with the benzamide core, were designed and synthesized. Several of these compounds demonstrated good vasorelaxant activity in rat aorta rings, suggesting their potential as vasodilators.[14]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-methoxy-5-nitro-benzamide analogs is highly dependent on the nature and position of substituents on both the benzamide core and the N-substituted moiety.

Caption: Key Structure-Activity Relationships for 2-Methoxy-5-Nitro-Benzamide Analogs.

Key SAR Insights:

  • Hedgehog Pathway Inhibitors: The 2-methoxy group acts as a hydrogen bond acceptor, enhancing potency. Replacing a benzimidazole with a more flexible phenyl imidazole fragment also significantly improves activity.[5]

  • Antimycobacterial Agents: The presence of a strong electron-withdrawing group, such as a nitro or trifluoromethyl group, at the C-5 position of the nitrobenzamide core is essential for potent activity. Replacing one of the nitro groups with a halogen leads to a decrease in activity.[13]

  • Vasorelaxants: The bioactivity of related 5-nitro benzimidazole derivatives depends on the presence of the nitro group and small, oxygenated radicals attached to the phenyl ring.[14]

Summary of Biological Activities
Compound ClassTarget/PathwayKey Structural FeaturesBiological ActivityReference
2-Methoxybenzamide DerivativesHedgehog (Hh) Signaling / Smoothened (Smo)Phenyl imidazole fragmentPotent inhibition (nanomolar IC₅₀), active against resistant mutants[4][5]
Nitrobenzamide DerivativesMycobacterium tuberculosis / DprE1N-benzyl or N-pyridinylmethyl, 3,5-dinitro substitutionExcellent antitubercular activity (MIC < 0.016 μg/mL)[13]
2-Oxybenzamide DerivativesPoly (ADP-ribose) polymerase (PARP)Benzamide core mimics NAD+PARP inhibition for cancer therapy[8]
2-Amino-N-methoxybenzamidesEpidermal Growth Factor Receptor (EGFR)Pyrimidine substitutionPotent EGFR kinase inhibition (IC₅₀ = 71-95 nM)[10]
5-Nitro Benzimidazole DerivativesVasodilationPhenyl ring with oxygenated substituentsGood vasorelaxant potency (EC₅₀ < 30 µM)[14]
N-[(2-methoxy-5-nitrophenyl)] amidesDNA IntercalationPlanar aromatic systemsAntimicrobial, anti-leishmanial activity[3]

Key Experimental Protocols

Reproducibility and methodological rigor are paramount in drug discovery. This section provides a detailed protocol for a common assay used to evaluate the cytotoxic effects of these novel compounds.

Protocol 3: Cell Viability Assessment (Resazurin Reduction Assay)[7]

This assay measures the metabolic activity of living cells, which is proportional to the cell number. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by mitochondrial enzymes in viable cells.

Cell_Viability_Workflow cluster_prep Plate Preparation cluster_assay Resazurin Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells (e.g., HeLa, 10,000 cells/mL) in 96-well plates Adhere 2. Incubate Overnight (37°C, 5% CO₂) to allow adherence Seed_Cells->Adhere Treat 3. Add Benzamide Analogs (various concentrations) Incubate_Treat 4. Incubate for Treatment Period (e.g., 48-72 hours) Treat->Incubate_Treat Add_Resazurin 5. Replace medium with 44 µM Resazurin solution Incubate_Assay 6. Incubate for 90 min at 37°C Add_Resazurin->Incubate_Assay Read_Fluorescence 7. Measure Fluorescence (Ex: 544 nm, Em: 590 nm) Incubate_Assay->Read_Fluorescence Calculate 8. Calculate % Viability vs. untreated control Read_Fluorescence->Calculate Plot 9. Plot dose-response curve and determine IC₅₀ Calculate->Plot

Caption: Workflow for the Resazurin-based cell viability assay.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa) in triplicate into 96-well plates at a density of 10,000-20,000 cells/mL (90 µL/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2-methoxy-5-nitro-benzamide analogs in the appropriate cell culture medium. Add the treatment solutions to the cells and incubate for the desired time period (e.g., 72 hours).

  • Resazurin Addition: After treatment, carefully remove the medium containing the compound. Add 100 µL of a 44 µM resazurin solution (in culture medium) to each well.

  • Incubation: Incubate the plates for 90 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of the resorufin product using a microplate reader at an excitation wavelength of ~544 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Future Perspectives and Conclusion

The 2-methoxy-5-nitro-benzamide scaffold and its analogs continue to be a fertile ground for drug discovery. The diverse biological activities, from anticancer to antimycobacterial, underscore the versatility of this chemical framework. Future research will likely focus on several key areas:

  • Improving Selectivity: Fine-tuning the structure to enhance selectivity for specific targets (e.g., a particular kinase isoform) to minimize off-target effects and improve the therapeutic index.

  • Optimizing Pharmacokinetics: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploring New Targets: Employing phenotypic screening and target identification studies to uncover novel mechanisms of action and therapeutic applications for this class of compounds.

  • Combination Therapies: Investigating the synergistic potential of these analogs when combined with existing therapies, such as combining PARP inhibitors with chemotherapy or radiation.[7]

References

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - Semantic Scholar. (URL: )
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC. (URL: [Link])

  • Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (URL: [Link])

  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA - Semantic Scholar. (URL: [Link])

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (URL: [Link])

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC. (URL: [Link])

  • 2-Methoxy-5-amino-N-hydroxybenzamide, a derivative of mesalamine, inhibits colon cancer cell growth through cyclo-oxygenase-2-dependent and -independent mechanisms - PubMed. (URL: [Link])

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (URL: [Link])

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (URL: [Link])

  • WO2007144639A1 - 2 -oxybenzamide derivatives as parp inhibitors - Google P
  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling - MDPI. (URL: [Link])

  • Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction - The Office of Technology Commercialization Online Licensing Store. (URL: [Link])

  • Role of PARP Inhibitors in BRCA-Related Malignancies - U.S. Pharmacist. (URL: [Link])

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Foundational

The Strategic Role of 4-Fluoro-2-methoxy-5-nitro-benzamide in Modern Kinase Inhibitor Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology and other diseases necessita...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology and other diseases necessitates a sophisticated approach to molecular design, leveraging versatile chemical scaffolds that offer both synthetic tractability and potent biological activity. This technical guide delves into the strategic importance of the benzamide scaffold, with a specific focus on 4-Fluoro-2-methoxy-5-nitro-benzamide as a pivotal starting material and core fragment in the discovery of next-generation kinase inhibitors. We will explore the chemical rationale behind its design, detail synthetic pathways for its elaboration, and provide validated experimental protocols for its application in a typical kinase inhibitor discovery cascade. This guide is intended for medicinal chemists, pharmacologists, and drug discovery professionals seeking to understand the practical application of this valuable chemical entity.

Part 1: The Benzamide Scaffold - A Cornerstone of Kinase Inhibition

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets. Their dysregulation is a hallmark of numerous cancers, inflammatory conditions, and neurological diseases.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms in these areas.

Within the vast chemical space of kinase inhibitors, the benzamide moiety has emerged as a privileged scaffold.[2] Its structural simplicity, synthetic accessibility, and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal foundation for inhibitor design.[2][3] Benzamide derivatives have been successfully developed as potent, ATP-competitive inhibitors for a range of kinases, including:

  • Bcr-Abl: The development of imatinib, a 3-substituted benzamide derivative, was a landmark achievement in the treatment of Chronic Myeloid Leukemia (CML).[4]

  • Cyclin-Dependent Kinases (CDKs): Modified benzamides have shown dramatically improved activity in inhibiting CDKs, which are crucial regulators of the cell cycle.[1]

  • Rho-associated kinase (ROCK): Benzamide derivatives have been widely reported and investigated as ROCK1 inhibitors, a promising therapeutic target for various diseases.[3][5]

The versatility of the benzamide core allows for systematic chemical modification to optimize potency, selectivity, and pharmacokinetic properties, making it a cornerstone of modern medicinal chemistry.[2]

Part 2: 4-Fluoro-2-methoxy-5-nitro-benzamide - A Strategically Functionalized Building Block

4-Fluoro-2-methoxy-5-nitro-benzamide (CAS No. 1569987-64-9) is a substituted benzamide that serves not as an inhibitor itself, but as a high-potential starting material for the synthesis of inhibitor libraries.[6][7] Its utility stems from the specific arrangement of its functional groups, each serving a distinct purpose in drug design.

Chemical Properties and Structure
PropertyValueSource
CAS Number 1569987-64-9[6][7]
Molecular Formula C₈H₇FN₂O₄[6]
Molecular Weight 214.15 g/mol [6]
Physical Form White Solid[7]
Storage 0-5°C[7]

The strategic value of this molecule is best understood by dissecting its substituents:

  • Fluorine (4-position): The introduction of fluorine is a common medicinal chemistry strategy. Its high electronegativity can enhance binding affinity with target proteins and, critically, can be used to block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[8][9]

  • Methoxy Group (2-position): The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring and participate in hydrogen bonding. Its position can also impart a specific conformational preference to the molecule, which can be crucial for fitting into the ATP-binding pocket of a kinase.[8]

  • Nitro Group (5-position): The nitro group is the key synthetic handle. It is a powerful electron-withdrawing group that can be readily and cleanly reduced to an aniline (amino group). This resulting amine is a versatile nucleophile, providing a convenient point for chemical diversification to build out the rest of the inhibitor structure.[10][11]

  • Benzamide Core: As discussed, the primary amide provides the foundational hydrogen bonding interactions with the kinase hinge region.

Part 3: Synthetic Pathways and Derivatization Strategy

The power of 4-Fluoro-2-methoxy-5-nitro-benzamide lies in its role as a precursor to a key intermediate: 5-amino-4-fluoro-2-methoxy-benzamide . This intermediate is the platform from which diverse kinase inhibitor candidates can be constructed.

Experimental Protocol 1: Synthesis of the Key Amino Intermediate

This protocol outlines a two-step process starting from the commercially available N-(4-fluoro-2-methoxyphenyl)acetamide.

Step A: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide

  • In a dry round-bottom flask, cool 250 mL of sulfuric acid to 0°C using an ice bath.

  • Slowly add 100 g of N-(4-fluoro-2-methoxyphenyl)acetamide to the cooled sulfuric acid with stirring, ensuring the temperature remains below 5°C.

  • Over a period of 4-6 hours, add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature at 0-5°C.

  • After the addition is complete, continue stirring the reaction at 0°C for an additional 1-2 hours.

  • Slowly pour the reaction mixture into 1000 mL of chilled water with vigorous stirring.

  • Filter the resulting solid precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[10]

Step B: Deprotection to form 4-fluoro-2-methoxy-5-nitroaniline

  • To a round-bottom flask, add the 100 g of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide and 100 mL of methanol.

  • Add concentrated hydrochloric acid to the mixture at room temperature (25-35°C).

  • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, distill off the solvent under vacuum.

  • Cool the residue to 10°C and stir for 2-3 hours to encourage precipitation.

  • Filter the solid, resuspend in water, and adjust the pH to ~9.0 with an aqueous NaOH solution.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent to yield 4-fluoro-2-methoxy-5-nitroaniline.[10][12]

(Note: The benzamide can be formed from the corresponding benzoic acid, which can be synthesized from the aniline via diazotization followed by cyanation and hydrolysis, or other standard methods.)

Step C: Reduction of the Nitro Group to form the Key Intermediate

  • Dissolve the 4-fluoro-2-methoxy-5-nitro-benzamide in ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (H₂) and stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final key intermediate, 5-amino-4-fluoro-2-methoxy-benzamide .

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_0 Step A: Nitration cluster_1 Step B: Deprotection & Amidation cluster_2 Step C: Reduction cluster_3 Step D: Derivatization A N-(4-fluoro-2-methoxyphenyl)acetamide B N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide A->B H₂SO₄, HNO₃ C 4-Fluoro-2-methoxy-5-nitro-benzamide B->C 1. HCl, MeOH 2. Amidation D 5-amino-4-fluoro-2-methoxy-benzamide (Key Intermediate) C->D H₂, Pd/C E Diverse Kinase Inhibitor Library D->E Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Caption: Synthetic pathway to the key amino-benzamide intermediate and subsequent library generation.

Part 4: Application in a Kinase Inhibitor Discovery Campaign

The 5-amino-4-fluoro-2-methoxy-benzamide intermediate is now ready for elaboration into a library of potential kinase inhibitors. The amino group serves as the primary point of diversification, allowing for the introduction of various aryl or heteroaryl groups through coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to probe the solvent-exposed regions of the kinase ATP-binding site.

A prime example from the literature involves a derivative where the 5-amino group is linked to a 6-(2-methoxyphenyl)-pyrimidine moiety, which showed inhibitory activity against Cyclin-dependent kinase 9 (CDK9).[13] This demonstrates the utility of this scaffold in generating potent and specific kinase inhibitors.

Visualizing the Discovery Cascade

Discovery_Cascade A Library Synthesis (from Key Intermediate) B High-Throughput Screen (HTS) Biochemical Kinase Assay A->B C Hit Confirmation & IC₅₀ Determination B->C D Selectivity Profiling (Kinase Panel Screen) C->D E Cell-Based Assays (Target Engagement & Downstream Signaling) C->E F Lead Optimization (SAR Studies) D->F E->F G In Vivo Studies F->G

Caption: A typical workflow for a kinase inhibitor discovery campaign.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method to determine the potency (IC₅₀) of synthesized compounds against a target kinase.

Materials:

  • Target Kinase (e.g., CDK9/CyclinT1)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Synthesized Benzamide Derivatives (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate.

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the target kinase and its specific substrate.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare an ATP solution at a concentration close to its Km for the kinase.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes any remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Hypothetical SAR Data Table

The following table illustrates hypothetical data from an initial screen of derivatives based on the 5-amino-4-fluoro-2-methoxy-benzamide core against our target (CDK9) and an off-target kinase to assess selectivity.

Compound IDR-Group (at 5-amino position)CDK9 IC₅₀ (nM)Off-Target Kinase X IC₅₀ (nM)Selectivity Index (X/CDK9)
LEAD-001 Phenyl520>10,000>19
LEAD-002 4-pyridyl1508,50057
LEAD-003 2-methoxyphenyl456,200138
LEAD-004 6-(2-methoxyphenyl)-pyrimidinyl97,500833

This data is illustrative and designed to show how Structure-Activity Relationships (SAR) are developed. The addition of the pyrimidinyl moiety in LEAD-004, for example, significantly and selectively improves potency.

Part 5: Conclusion and Future Perspectives

4-Fluoro-2-methoxy-5-nitro-benzamide represents a strategically designed chemical starting point for the discovery of novel kinase inhibitors. Its pre-installed fluorine and methoxy groups offer potential pharmacokinetic advantages, while the nitro group provides a reliable synthetic handle for rapid library generation. By converting this molecule into its 5-amino derivative, drug discovery teams can efficiently explore a wide chemical space around a proven pharmacophore—the benzamide core. The successful application of a derivative against CDK9 underscores the potential held within this scaffold. As the demand for more selective and potent kinase inhibitors continues to grow, the intelligent application of versatile, highly functionalized building blocks like 4-Fluoro-2-methoxy-5-nitro-benzamide will remain a critical component of the drug discovery engine.

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  • BindingDB. (n.d.). BindingDB BDBM316315 4-Fluoro-2-methoxy-5-[6-(2-methoxy- phenyl)-pyrimidin-4-ylamino]- benzamide.
  • gsrs. (n.d.). 4-FLUORO-2-METHOXY-5-NITROBENZENAMINE.
  • ChemicalBook. (2019). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.
  • BLD Pharm. (n.d.). 1075705-01-9|4-Fluoro-2-methoxy-5-nitroaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • BenchChem. (n.d.). 4-Fluoro-2-methoxy-benzamidine.
  • PMC. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • WIPO Patentscope. (2018). WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 4-Fluoro-2-methoxy-5-nitro-benzamide

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the chemoselective reduction of 4-Fluoro-2-methoxy-5-nitro-benzamide to 5-Amino-4-fluoro-2-metho...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It addresses the chemoselective reduction of 4-Fluoro-2-methoxy-5-nitro-benzamide to 5-Amino-4-fluoro-2-methoxybenzamide , a critical scaffold often utilized in the synthesis of 5-HT4 agonists (e.g., Mosapride analogs) and BTK inhibitors.

Executive Summary & Strategic Analysis

The reduction of the nitro group in 4-Fluoro-2-methoxy-5-nitro-benzamide (1) to its corresponding aniline (2) presents a specific chemoselectivity challenge: preserving the Carbon-Fluorine (C-F) bond while quantitatively reducing the nitro moiety.

While the C-F bond is thermodynamically stronger (approx. 116 kcal/mol) than C-Cl or C-Br bonds, it can still undergo hydrodefluorination under forcing catalytic hydrogenation conditions, particularly on electron-deficient aromatic rings. Furthermore, the amide functionality must remain resistant to hydrolysis.

This guide presents two validated protocols:

  • Protocol A (Catalytic Hydrogenation): The preferred method for scalability and "green" chemistry, utilizing controlled Pd/C conditions.

  • Protocol B (Fe/NH₄Cl Transfer Reduction): A robust, metal-mediated method for laboratories lacking high-pressure equipment or requiring absolute halogen fidelity.

Reaction Scheme

ReactionScheme Substrate 4-Fluoro-2-methoxy- 5-nitro-benzamide (Precursor) Reagents Reduction System (Method A or B) Substrate->Reagents Product 5-Amino-4-fluoro- 2-methoxybenzamide (Target) Reagents->Product Major Pathway SideProduct Defluorinated Impurity (Avoid) Reagents->SideProduct Over-reduction (Risk)

Figure 1: Reaction pathway illustrating the transformation and potential defluorination risk.

Pre-Reaction Safety & Handling

  • Nitro Compounds: Potentially energetic. Do not heat dry solids. Ensure thermal stability data (DSC) is reviewed before scaling >10g.

  • Hydrogen Gas (Method A): Extremely flammable. Ensure proper grounding of the autoclave/hydrogenator to prevent static discharge.

  • Iron Waste (Method B): Iron residues can be pyrophoric when dry. Keep wet during disposal.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Clean profiles, scale-up, and minimal waste. Mechanism: Heterogeneous catalysis via H₂ adsorption.

Reagents & Materials
ComponentSpecificationEquiv. / Loading
Substrate 4-Fluoro-2-methoxy-5-nitro-benzamide1.0 equiv
Catalyst 5% or 10% Pd/C (50% wet)5-10 wt%
Solvent Methanol or THF10-15 Volumes
Hydrogen Source H₂ Gas1-3 bar (balloon or mild pressure)
Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate in Methanol. THF can be used if solubility is poor.

    • Note: Avoid halogenated solvents (DCM) which can poison the catalyst or undergo side reactions.

  • Catalyst Addition: Carefully add the Pd/C catalyst.[1]

    • Safety: Add catalyst under an inert atmosphere (Nitrogen/Argon) to prevent ignition of methanol vapors.

  • Purging: Seal the vessel. Purge with Nitrogen (3x) followed by Hydrogen (3x).

  • Reaction: Pressurize to 30 psi (approx. 2 bar) or use a hydrogen balloon for small scales (<1g). Stir vigorously at Room Temperature (20-25°C) .

    • Critical Control: Do not heat above 40°C. Higher temperatures significantly increase the risk of defluorination [2].

  • Monitoring: Monitor via HPLC or TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the non-polar nitro compound and the appearance of the polar amine.

    • Endpoint: Typically 2-4 hours.

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

Self-Validating Check:

  • If the reaction stalls (incomplete conversion after 6h), purge and refill H₂.

  • If defluorination (>1%) is observed by LCMS (M-19 mass shift), switch to Sulfided Platinum on Carbon (Pt(S)/C) or Method B.

Protocol B: Iron/Ammonium Chloride (Bechamp Modification)

Best for: High chemoselectivity requirements, labs without H₂ lines. Mechanism: Single Electron Transfer (SET) reduction.

Reagents & Materials
ComponentSpecificationEquiv. / Loading
Substrate 4-Fluoro-2-methoxy-5-nitro-benzamide1.0 equiv
Reductant Iron Powder (325 mesh)5.0 equiv
Electrolyte Ammonium Chloride (NH₄Cl)5.0 equiv
Solvent Ethanol / Water (3:1 ratio)10 Volumes
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a reflux condenser and mechanical stirrer (iron powder is heavy and requires vigorous agitation).

  • Solvent Prep: Add the substrate, Ethanol, Water, and Ammonium Chloride to the flask.

  • Activation: Heat the mixture to 60°C .

  • Addition: Add Iron powder in portions over 15 minutes to control any mild exotherm.

  • Reaction: Heat to Reflux (approx. 78°C) for 2-4 hours.

    • Observation: The reaction mixture will turn from a suspension to a dark sludge (iron oxides).

  • Monitoring: Check TLC. The amine spot will be fluorescent under UV (254/365 nm).

  • Work-up:

    • Hot Filtration: Filter the hot mixture through Celite to remove iron sludge. Wash with hot ethanol.

    • Note: If the filtrate is green/brown, iron salts have passed through. Treat with EDTA or wash with bicarbonate solution.

  • Isolation: Concentrate the organic solvent. Dilute the residue with water and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.

Analytical Quality Control (QC)

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.

Expected Data
CompoundApprox. Retention Time (min)Key MS Signature (ESI+)
Nitro Precursor10.5[M+H]⁺ = 215.1
Target Amine 6.2 [M+H]⁺ = 185.1
Hydroxylamine Int.7.8[M+H]⁺ = 201.1
Defluorinated Imp.5.9[M+H]⁺ = 167.1

Process Decision Tree

DecisionTree Start Start: Reduction of 4-Fluoro-2-methoxy-5-nitro-benzamide Scale Is the scale > 100g? Start->Scale Equip Is H2 Autoclave available? Scale->Equip No MethodA Method A: Catalytic Hydrogenation (Pd/C or Pt/C) Scale->MethodA Yes (Efficiency preferred) Equip->MethodA Yes MethodB Method B: Fe/NH4Cl Reduction Equip->MethodB No PurityCheck QC Check: Is Defluorination > 1%? MethodA->PurityCheck Finish Proceed to Downstream Synthesis MethodB->Finish PurityCheck->MethodB Yes (Switch Method) PurityCheck->Finish No

Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale and equipment.

References

  • ChemicalBook. (2023). 4-Fluoro-2-methoxy-5-nitro-benzamide Properties and Supplier Data. Retrieved from

  • Organic Process Research & Development. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines. ACS Publications.[2] Retrieved from

  • BenchChem. (2025).[1][3] Selective reduction of nitro group without affecting other functional groups. Retrieved from

  • National Institutes of Health (NIH). (2023). 4-Fluoro-2-methoxy-5-nitrobenzenamine Substance Overview. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 4-Fluoro-2-methoxy-5-nitro-benzamide. Retrieved from

Sources

Application

Nucleophilic aromatic substitution (SNAr) reactions on 4-Fluoro-2-methoxy-5-nitro-benzamide

Application Note: Precision Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoro-2-methoxy-5-nitro-benzamide Executive Summary This guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNA...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Nucleophilic Aromatic Substitution (SNAr) on 4-Fluoro-2-methoxy-5-nitro-benzamide

Executive Summary

This guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) reactions on 4-Fluoro-2-methoxy-5-nitro-benzamide (CAS: 1569987-64-9) . This substrate represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and bicyclic heterocycles.

The protocol leverages the specific electronic architecture of the substrate—where the C4-fluorine is activated by a synergistic ortho-nitro and para-amide electron-withdrawing pattern—to achieve high-yielding C-N, C-O, and C-S bond formations. Unlike standard fluoroarenes that require forcing conditions, this "super-electrophile" allows for milder, chemoselective transformations.

Mechanistic Insight & Substrate Analysis

To design a robust protocol, we must first understand the electronic landscape of the substrate.

The "Push-Pull" Activation

The reactivity of 4-Fluoro-2-methoxy-5-nitro-benzamide is defined by the positioning of its substituents relative to the leaving group (Fluorine at C4):

  • Nitro Group (-NO₂ at C5): Positioned ortho to the fluorine. This is the primary activator. Through strong inductive (-I) and mesomeric (-M) effects, it dramatically lowers the energy of the LUMO at C4, stabilizing the anionic Meisenheimer intermediate.

  • Amide Group (-CONH₂ at C1): Positioned para to the fluorine. As a moderate electron-withdrawing group (EWG), it reinforces the electron deficiency at C4 via resonance.

  • Methoxy Group (-OMe at C2): Positioned meta to the fluorine. While typically an electron-donating group (EDG), its meta position prevents direct resonance donation into the reaction center (C4). Its inductive withdrawal (-I) slightly aids reactivity.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise addition-elimination pathway, highlighting the critical resonance stabilization by the nitro group.

SNAr_Mechanism Substrate Substrate (4-F-2-OMe-5-NO2-Benzamide) TS1 Transition State 1 (Attack at C4) Substrate->TS1 + Nu Nu Nucleophile (Nu-H) Nu->TS1 Intermediate Meisenheimer Complex (Anionic, Resonance Stabilized) TS1->Intermediate k1 (RDS) Product Product (4-Nu-2-OMe-5-NO2-Benzamide) Intermediate->Product k2 (Fast) LG Leaving Group (F-) Intermediate->LG

Caption: The SNAr pathway. The rate-determining step (k1) is the formation of the Meisenheimer complex, heavily favored by the ortho-nitro group.

Experimental Protocols

These protocols are designed to be self-validating : the color change associated with the formation of the nitronate intermediate (often deep red/orange) serves as a visual indicator of reaction progress.

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of aniline derivatives for kinase inhibitor scaffolds.

Reagents:

  • Substrate: 4-Fluoro-2-methoxy-5-nitro-benzamide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv) (e.g., N-methylpiperazine, morpholine, or substituted anilines)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve 1.0 equiv of the benzamide substrate in MeCN (concentration ~0.2 M).

    • Note: MeCN is preferred over DMF for easier workup, provided the substrate dissolves.

  • Base Addition: Add 2.0 equiv of DIPEA. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add 1.1 equiv of the amine nucleophile dropwise.

  • Reaction:

    • For aliphatic amines: Stir at Room Temperature for 2–4 hours.

    • For aromatic amines (anilines): Heat to 60–80°C for 4–12 hours.

    • Visual Check: The solution should turn yellow or orange, indicating the electronic perturbation of the nitroarene system.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the parent mass (M+H: ~215) and appearance of the product mass (M+H: 215 - 19 + Mass_Amine).

  • Workup:

    • Concentrate the MeCN in vacuo.

    • Resuspend residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purification: Recrystallization from EtOH is often sufficient due to the high polarity difference between product and starting material.

Protocol B: C-O Bond Formation (Etherification)

Target: Introduction of alkoxy side chains.

Reagents:

  • Substrate: 4-Fluoro-2-methoxy-5-nitro-benzamide (1.0 equiv)

  • Nucleophile: Alcohol (e.g., Benzyl alcohol, substituted phenol) (1.2 equiv)

  • Base: K₂CO₃ (anhydrous, 2.0 equiv) or Cs₂CO₃ (1.5 equiv for sterically hindered alcohols)

  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried flask under inert atmosphere (N₂), combine the alcohol (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF (0.5 M). Stir at RT for 15 minutes to generate the alkoxide species in situ.

  • Addition: Add the benzamide substrate (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 60°C .

    • Caution: Do not exceed 90°C to avoid hydrolysis of the amide group or attack at the methoxy position (though C4-F is significantly more reactive).

  • Workup: Pour the reaction mixture into ice-water. The product often precipitates as a solid. Filter, wash with water, and dry.[2] If no precipitate forms, extract with EtOAc.[2]

Optimization & Troubleshooting Guide

Use the following decision tree to troubleshoot low yields or impurities.

Optimization_Workflow Start Start: Low Yield / Incomplete Reaction Check_SM Is Starting Material (SM) remaining? Start->Check_SM Check_Byprod Are byproducts forming? Start->Check_Byprod Temp_Boost Increase Temp by 20°C (Max 100°C) Check_SM->Temp_Boost Yes Hydrolysis Ensure Anhydrous Conditions Lower Temp Check_Byprod->Hydrolysis Amide Hydrolysis? Regio Unlikely with this substrate. Check Nucleophile Sterics. Check_Byprod->Regio Wrong Regioisomer? Solvent_Switch Switch Solvent: MeCN -> DMF -> DMSO Temp_Boost->Solvent_Switch Still slow?

Caption: Troubleshooting logic for SNAr on activated benzamides.

Data Summary: Solvent & Base Effects

VariableRecommendationRationale
Solvent MeCN (Default)Easy removal, sufficient polarity for activated substrates.
DMF/DMSO Use for poor solubility or weak nucleophiles (anilines).
THF Avoid if high temp is needed; good for alkoxide reactions.
Base DIPEA Non-nucleophilic, soluble in organics. Best for amines.
K₂CO₃ Standard for phenols/alcohols. Requires polar solvent.
NaH Too aggressive? Use only if K₂CO₃ fails. Risk of amide deprotonation.

References

  • Sigma-Aldrich. Product Specification: 4-Fluoro-2-methoxy-5-nitro-benzamide (CAS 1569987-64-9).[3]Link

  • ChemicalBook. 4-Fluoro-2-methoxy-5-nitro-benzamide Properties and Supplier Info.Link

  • BenchChem. Protocols for SNAr Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine (Analogous Chemistry).Link

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr) Mechanism.Link

  • WuXi AppTec. Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile (Mechanistic Nuances).Link

Sources

Method

Application Note: Precision Hydrolysis of 4-Fluoro-2-methoxy-5-nitro-benzamide

Executive Summary The conversion of 4-Fluoro-2-methoxy-5-nitro-benzamide to its corresponding carboxylic acid (4-Fluoro-2-methoxy-5-nitrobenzoic acid ) presents a specific chemoselective challenge often overlooked in sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 4-Fluoro-2-methoxy-5-nitro-benzamide to its corresponding carboxylic acid (4-Fluoro-2-methoxy-5-nitrobenzoic acid ) presents a specific chemoselective challenge often overlooked in standard organic synthesis protocols.

While amide hydrolysis is typically routine, this specific substrate contains a "self-destruct" motif: the 4-fluoro-5-nitro system. The nitro group at the meta position to the amide (but ortho to the fluorine) strongly activates the fluorine atom toward Nucleophilic Aromatic Substitution (SNAr).

Core Constraint: Standard basic hydrolysis (NaOH/KOH) poses a high risk of displacing the fluorine atom with a hydroxyl group, leading to the phenolic impurity (4-hydroxy-2-methoxy-5-nitrobenzoic acid).

This Application Note defines the Acid-Catalyzed Hydrolysis as the "Gold Standard" protocol to ensure the integrity of the C–F bond while effectively cleaving the amide.

Chemical Context & Mechanistic Strategy

The Electronic Tug-of-War

The substrate is a densely functionalized benzene ring. The reactivity is dictated by the electronic interplay between substituents:

  • Amide (-CONH₂): Electron-withdrawing (moderate). Requires activation (protonation) or strong nucleophiles for hydrolysis.[1]

  • Nitro (-NO₂): Strongly electron-withdrawing. It deactivates the amide carbonyl toward acid hydrolysis (making the reaction slower) but highly activates the C4-Fluorine toward nucleophilic attack.

  • Methoxy (-OCH₃): Electron-donating. Provides some stability but can be susceptible to demethylation under extremely harsh acidic conditions (e.g., HBr, BBr₃).

Decision Matrix: Acid vs. Base

The following decision tree illustrates why Acidic Hydrolysis is the requisite pathway for this molecule.

G Start Substrate: 4-Fluoro-2-methoxy-5-nitro-benzamide Condition Hydrolysis Condition Start->Condition BasePath Basic (OH-) Condition->BasePath Avoid AcidPath Acidic (H+) Condition->AcidPath Preferred MechanismBase Mech: S_NAr Competition BasePath->MechanismBase MechanismAcid Mech: Carbonyl Activation AcidPath->MechanismAcid ResultBase IMPURITY: 4-Hydroxy-2-methoxy-5-nitrobenzoic acid (Fluorine Displaced) MechanismBase->ResultBase Meisenheimer Complex ResultAcid TARGET: 4-Fluoro-2-methoxy-5-nitrobenzoic acid (Fluorine Intact) MechanismAcid->ResultAcid Acyl Substitution

Figure 1: Chemoselectivity Decision Tree. The presence of the nitro group activates the fluorine, making basic conditions incompatible with product stability.

Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (Recommended)

Rationale: Uses Sulfuric Acid to protonate the amide carbonyl, making it susceptible to attack by water. The chloride or bisulfate anions are poor nucleophiles compared to hydroxide, preventing the SNAr side reaction.

Reagents & Equipment[2][3][4][5]
  • Substrate: 4-Fluoro-2-methoxy-5-nitro-benzamide (10.0 g, 46.7 mmol)

  • Acid: Sulfuric Acid (H₂SO₄), 70% aqueous solution (50 mL) or 6M HCl in Acetic Acid.

  • Solvent: Glacial Acetic Acid (optional, for solubility).

  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Oil Bath.

Step-by-Step Procedure
  • Setup: Charge the RBF with 10.0 g of the benzamide substrate.

  • Acid Addition: Carefully add 50 mL of 70% H₂SO₄.

    • Note: If the substrate is not wetting well, add 10-20 mL of Glacial Acetic Acid to improve solubility.

  • Reaction: Heat the mixture to 90–100°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The amide typically runs lower (more polar) than the acid on silica due to strong hydrogen bonding, or higher depending on the specific plate coating; confirm with LC-MS.

  • Quench: Cool the reaction mixture to room temperature (25°C).

  • Precipitation: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as an off-white to pale yellow solid.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (3 x 50 mL) to remove residual acid.

    • Critical Check: Ensure the filtrate pH is neutral.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white crystalline solid.

Protocol B: The "Forbidden" Route (Basic Hydrolysis)

Context: This protocol is provided for comparative analysis only to demonstrate the formation of the SNAr impurity. Do not use for synthesis.

Mechanism of Failure

Under basic conditions (NaOH), the hydroxide ion (OH⁻) acts as a dual nucleophile:

  • Path A (Desired): Attacks the Carbonyl Carbon (Hydrolysis).

  • Path B (Undesired): Attacks the C4-Carbon (SNAr). The intermediate (Meisenheimer Complex) is stabilized by the ortho-nitro group.

SNAr Substrate 4-Fluoro-5-nitro... Complex Meisenheimer Complex Substrate->Complex Attack at C4 OH OH- (Nucleophile) OH->Complex Product 4-Hydroxy-5-nitro... (Fluorine Lost) Complex->Product -F (Elimination)

Figure 2: Mechanism of SNAr side reaction under basic conditions.

Analytical Data & Quality Control

To validate the success of Protocol A, compare the isolated product against these parameters.

Parameter4-Fluoro-2-methoxy-5-nitrobenzoic acid (Target)4-Hydroxy-2-methoxy-5-nitrobenzoic acid (Impurity)
1H NMR (DMSO-d6) δ ~8.3 (d, J=8 Hz, H-6) , δ 7.4 (d, J=12 Hz, H-3)δ ~8.1 (s, H-6), δ 6.5 (s, H-3)
19F NMR Signal Present (~ -110 to -120 ppm) Signal Absent
Mass Spec (ESI-) [M-H]⁻ = 214.0 [M-H]⁻ = 212.0
Appearance Off-white / Pale YellowDeep Yellow / Orange (Phenolic)

Key QC Step: Run a 19F-NMR . If the fluorine peak is missing or significantly integrated below 1.0 equivalent relative to protons, substantial hydrolysis of the fluorine has occurred.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Reaction temp too low; Amide is electron-deficient.Increase temp to 100°C; Extend time to 12h.
Dark/Black Rxn Charring due to conc. H₂SO₄.[1][6]Use 6M HCl/Acetic Acid (1:1) instead of H₂SO₄.
Loss of Methoxy Acid too strong (demethylation).Ensure temp does not exceed 100°C; Avoid HBr or HI.
Product is Phenol Basic contamination or accidental SNAr.Ensure all glassware is acid-washed; Verify reagents.

References

  • Mechanisms of Acid Hydrolysis

    • O'Connor, C. J. (1970). Acidic Hydrolysis of Amides. Quarterly Reviews, Chemical Society, 24(4), 553-564. Link

  • SNAr Reactivity in Nitro-Fluoro Arenes

    • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles and Arenes. Journal of Organic Chemistry. Validates the activation of fluorine by ortho-nitro groups. Link

  • Synthesis of 4-Fluoro-5-nitrobenzoic Acid Derivatives

    • Patent US20110130429A1. Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (Describes similar acid-catalyzed deprotection/hydrolysis steps for this specific scaffold). Link

  • General Protocol for Electron-Deficient Amides: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for acid hydrolysis of benzamides).

Sources

Application

Optimization of catalytic hydrogenation of 4-Fluoro-2-methoxy-5-nitro-benzamide

Application Note: High-Fidelity Chemoselective Hydrogenation of 4-Fluoro-2-methoxy-5-nitro-benzamide Abstract The catalytic hydrogenation of 4-Fluoro-2-methoxy-5-nitro-benzamide (FMNB) to its amino derivative is a pivota...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Chemoselective Hydrogenation of 4-Fluoro-2-methoxy-5-nitro-benzamide

Abstract

The catalytic hydrogenation of 4-Fluoro-2-methoxy-5-nitro-benzamide (FMNB) to its amino derivative is a pivotal step in the synthesis of gastroprokinetic drugs such as Mosapride . However, this transformation presents a significant chemoselectivity challenge: the competing hydrodefluorination (C-F bond cleavage) driven by standard hydrogenation catalysts. This application note details the optimization of a robust, scalable protocol that utilizes sulfided Platinum on Carbon (Pt/C-S) to achieve


 conversion with 

defluorination, overcoming the limitations of traditional Palladium-based systems.

Introduction & Strategic Context

In the development of benzamide-based APIs, the integrity of the halogen substituent is critical for pharmacological potency. For 4-Fluoro-2-methoxy-5-nitro-benzamide, the reduction of the nitro group (


) to an aniline (

) must occur without compromising the aryl-fluorine bond.

The "Defluorination Dilemma": Standard hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), are highly active for hydrogenolysis. The oxidative addition of Pd into the C-F bond competes with nitro reduction, leading to the formation of the des-fluoro impurity (4-Amino-2-methoxybenzamide). This impurity is notoriously difficult to purge via crystallization due to its structural similarity to the product.

Scope of Note: This guide moves beyond "trial-and-error" screening, providing a mechanistic rationale for catalyst selection and a validated protocol for kilogram-scale production.

Mechanistic Analysis & Chemo-Selectivity

To optimize selectivity, one must understand the competing catalytic cycles. The diagram below illustrates the divergence between the desired reduction and the parasitic dehalogenation.

Figure 1: Competing Reaction Pathways

Mechanistic Insight:

  • Pd/C: Electron-rich Pd surfaces readily insert into Ar-X bonds.

  • Pt/C (Sulfided): Sulfur acts as a selective poison. It occupies the highly active "kink" sites on the metal surface required for the difficult C-F bond activation but leaves the planar terrace sites available for the facile

    
     adsorption and reduction.
    

Experimental Optimization Data

The following data summarizes the screening process used to define the optimal parameters.

Table 1: Catalyst Screening Results (500mg Scale, 5 bar H2, 30°C, Methanol)

EntryCatalyst SystemLoad (wt%)Time (h)Conversion (%)Defluoro Impurity (%) Yield (%)
110% Pd/C (Standard)5%1.51004.8% 92
25% Pt/C (Unmodified)5%3.0981.2% 95
3Raney Nickel (Active)10%4.0950.8%93
45% Pt/C (Sulfided) 3% 3.5 >99.5 <0.05% 98

Key Findings:

  • Pd/C (Entry 1): Rapid reaction but unacceptable impurity profile (>4%).

  • Raney Ni (Entry 3): Good selectivity but handling pyrophoric slurry is operationally difficult at scale.

  • Pt/C Sulfided (Entry 4): The "Goldilocks" catalyst. It slows the rate slightly (3.5h vs 1.5h) but virtually eliminates defluorination.

Optimized Protocol (Scale-Up Ready)

Target Scale: 100g Input Equipment: 1L Hastelloy or Stainless Steel Autoclave (Büchi/Parr)

Reagents & Materials
  • Substrate: 4-Fluoro-2-methoxy-5-nitro-benzamide (100 g, 0.467 mol)

  • Catalyst: 5% Pt/C (Sulfided, 50% wet), commercially available (e.g., Johnson Matthey B103032-5 or Evonik F101 R/W). Charge: 3.0 g dry basis (3 wt%).

  • Solvent: Methanol (HPLC Grade, 800 mL) – Note: THF can be used if solubility is an issue, but Methanol is preferred for green chemistry metrics.

Step-by-Step Methodology
  • Inerting & Charging:

    • Ensure the autoclave is clean and dry.

    • Charge the solid substrate (100 g) and Methanol (800 mL).

    • Critical Step: Under a gentle Nitrogen flow, add the wet catalyst (6.0 g wet weight) to the vessel. Do not add dry catalyst to solvent (ignition risk).

    • Seal the reactor.

  • Purging:

    • Pressurize with Nitrogen to 5 bar, stir for 1 min, and vent to atmospheric pressure. Repeat 3 times to remove Oxygen.

    • Pressurize with Hydrogen to 5 bar, stir for 1 min, and vent. Repeat 2 times.

  • Reaction:

    • Set internal temperature to 30°C . (Do not exceed 45°C; higher T promotes defluorination).

    • Pressurize with Hydrogen to 5 bar (72 psi) constant pressure.

    • Set agitation to 800-1000 RPM (Gas-liquid mass transfer is rate-limiting).

    • Monitor Hydrogen uptake. Reaction is complete when uptake plateaus (approx. 3-4 hours).

  • Work-up:

    • Vent Hydrogen and purge with Nitrogen (3x).

    • Filter the reaction mixture through a Celite pad or sparkler filter to remove the catalyst. Wash the cake with 100 mL Methanol.

    • Concentrate the filtrate under reduced pressure (40°C) to approx. 200 mL volume.

    • Cool to 0-5°C to induce crystallization (if product does not crash out, add 400 mL water as an anti-solvent).

    • Filter the off-white solid and dry at 50°C under vacuum.

Validation Criteria (Self-Check)
  • Appearance: Product should be white to off-white. Dark color indicates oxidation or catalyst leaching.

  • HPLC Purity: >99.0% Area.

  • Defluoro-Impurity: Must be <0.10% by HPLC.

Workflow Visualization

Figure 2: Optimization & Execution Workflow

Workflow Figure 2: Decision matrix for high-purity synthesis. Start Start: Raw Material (Nitro-Benzamide) Screening Catalyst Selection: Reject Pd/C Select Pt/C (Sulfided) Start->Screening Setup Reactor Setup: Solvent: MeOH Temp: 30°C Pressure: 5 bar Screening->Setup Reaction Hydrogenation Phase (Monitor H2 Uptake) Setup->Reaction Check IPC (HPLC) Is Defluoro < 0.1%? Reaction->Check Workup Filtration & Crystallization Check->Workup Yes Fail Reject/Recrystallize (Yield Loss) Check->Fail No

Safety Considerations

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Use a dedicated H2 sensor in the hood/suite.

  • Catalyst Handling: Dry Pt/C and Pd/C are pyrophoric (ignite in air). Always handle in a wet state (50% water) or under inert atmosphere.

  • Exotherm: Nitro reduction is highly exothermic (~500 kJ/mol). On large scale, dose Hydrogen slowly or use a cooling loop to maintain T < 40°C. Runaway temperatures will cause rapid defluorination and potential safety events.

References

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 103(12).

    • Authoritative review on chemoselectivity strategies, specifically the use of sulfided c
  • Kato, S., et al. (1996).[1] "Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride."[1] Chemical & Pharmaceutical Bulletin, 44(8), 1484-1492.[1]

    • Foundational paper establishing the synthetic route for Mosapride intermedi
  • Dainippon Pharmaceutical Co. (1999). "Process for preparing benzamide derivatives." US Patent 5,962,682.

    • Describes industrial scale-up considerations for benzamide deriv
  • Studer, M., et al. (2000). "The hydrogenation of nitroarenes over palladium/carbon catalysts: the issue of selectivity." Topics in Catalysis, 13, 205–212.

    • Detailed kinetic analysis of why Pd/C fails in selective halogen retention.

Sources

Method

Application Notes and Protocols: Reagents for the Demethylation of 4-Fluoro-2-methoxy-5-nitro-benzamide

Introduction: The Challenge of Selective Demethylation The selective cleavage of aryl methyl ethers is a critical transformation in synthetic organic chemistry, particularly in the synthesis of complex molecules like pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selective Demethylation

The selective cleavage of aryl methyl ethers is a critical transformation in synthetic organic chemistry, particularly in the synthesis of complex molecules like pharmaceuticals and natural products. The methoxy group serves as a robust protecting group for phenols due to its stability across a wide range of reaction conditions.[1][2] However, its removal, or demethylation, can be challenging, especially in the presence of sensitive functional groups.

The substrate, 4-Fluoro-2-methoxy-5-nitro-benzamide, presents a unique set of challenges for demethylation. The aromatic ring is substituted with three distinct functional groups: a fluoro group, a nitro group, and a benzamide. The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring, potentially affecting the reactivity of the methoxy group.[3][4] Furthermore, the amide functionality is susceptible to hydrolysis under both acidic and basic conditions, which are often employed for demethylation.[5][6][7][8] Therefore, the choice of reagent and reaction conditions is paramount to achieve selective O-demethylation without compromising the integrity of the other functional groups.

This application note provides a comprehensive guide to selecting and utilizing appropriate reagents for the demethylation of 4-Fluoro-2-methoxy-5-nitro-benzamide. We will explore various methodologies, discuss the underlying mechanisms, and provide detailed, field-proven protocols.

Understanding the Mechanistic Landscape of Demethylation

The cleavage of aryl methyl ethers typically proceeds via an SN2-type reaction at the methyl group.[1][2] This can be facilitated by two main classes of reagents:

  • Lewis and Brønsted Acids: These reagents activate the ether oxygen by coordination or protonation, making it a better leaving group.[2] Common examples include boron tribromide (BBr₃), aluminum chloride (AlCl₃), and strong acids like HBr.[1][9]

  • Nucleophilic Reagents: Strong nucleophiles can directly attack the methyl group, displacing the phenoxide. Thiolates are a prominent example of this class of reagents.[9]

The presence of electron-withdrawing groups on the aromatic ring, as in our target molecule, generally retards the rate of demethylation when using acidic reagents.[3][4] This is because these groups reduce the electron density on the ether oxygen, making it less basic and less likely to be protonated or coordinated by a Lewis acid.

Reagent Selection and Protocol Comparison

Given the functionalities of 4-Fluoro-2-methoxy-5-nitro-benzamide, careful consideration must be given to reagent selection to ensure chemoselectivity.

Reagent SystemMechanismAdvantagesDisadvantagesCompatibility with Substrate
Boron Tribromide (BBr₃) Lewis AcidHighly effective, often proceeds at low temperatures.[9]Highly reactive, moisture-sensitive, can affect other functional groups. Requires stoichiometric amounts.[10][11]Potential for amide cleavage. Requires careful control of stoichiometry and temperature.
Aluminum Chloride (AlCl₃) Lewis AcidReadily available, effective for many aryl methyl ethers.[12][13]Can require harsh conditions, potential for side reactions.Can promote amide hydrolysis.[5][7] Regioselectivity can be an issue.[12]
Methionine / Methanesulfonic Acid Hard Acid / Soft NucleophileMilder conditions, reagents are easily handled.[14]May require a large excess of acid.Potential for amide hydrolysis under acidic conditions.[5][7]
Thiolates (e.g., Sodium Ethanethiolate) NucleophilicEffective for electron-deficient systems.[9]Malodorous reagents, often requires high temperatures.Generally compatible with amides under anhydrous conditions.
Microwave-Assisted Methods Thermal AccelerationRapid reaction times, often improved yields.[1][15][16]Requires specialized equipment. May not be suitable for all reagents.Can enhance both desired and undesired reactions.

Detailed Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful and widely used reagent for cleaving aryl methyl ethers.[9][10] Its high reactivity allows for demethylation at low temperatures, which can help to preserve sensitive functional groups. The mechanism involves the formation of an ether-BBr₃ adduct, followed by an SN2 attack of a bromide ion on the methyl group.[17][18]

Causality Behind Experimental Choices:

  • Anhydrous Dichloromethane (DCM): BBr₃ reacts violently with water. DCM is a common inert solvent for this reaction.

  • Low Temperature (-78 °C to 0 °C): The reaction is highly exothermic. Starting at a low temperature helps to control the reaction rate and minimize side reactions, such as amide cleavage.

  • Stoichiometry: It is crucial to use at least one equivalent of BBr₃ per methoxy group. An excess may be needed if other Lewis basic sites are present in the molecule.[11]

  • Aqueous Workup: The addition of water or methanol quenches the excess BBr₃ and hydrolyzes the boron-oxygen bond to yield the final phenol.

Step-by-Step Methodology:

  • Dissolve 4-Fluoro-2-methoxy-5-nitro-benzamide (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ in DCM (1.1 equivalents) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.

  • Allow the mixture to warm to room temperature and then pour it into a separatory funnel containing water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram:

BBr3_Demethylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous DCM B Inert Atmosphere (N2/Ar) A->B C Cool to -78 °C B->C D Slowly Add BBr3 Solution C->D E Warm to 0 °C and Stir D->E F Monitor by TLC/LC-MS E->F G Quench with Methanol F->G H Aqueous Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Workflow for BBr₃-mediated demethylation.

Protocol 2: Demethylation using Methionine and Methanesulfonic Acid

This method offers a milder alternative to traditional Lewis acids, operating through a "hard acid-soft nucleophile" push-pull mechanism.[14] Methanesulfonic acid protonates the ether oxygen, and the sulfur atom of methionine acts as a soft nucleophile to attack the methyl group.[14][19]

Causality Behind Experimental Choices:

  • Methanesulfonic Acid as Solvent: Provides the acidic medium for the reaction.

  • Methionine as Nucleophile: A readily available and less odorous alternative to thiols.[19]

  • Moderate Temperature (40-60 °C): Sufficient to promote the reaction without causing significant degradation of the amide.

  • Ammonia Workup: Neutralizes the strong acid to allow for extraction of the product.

Step-by-Step Methodology:

  • To 4-Fluoro-2-methoxy-5-nitro-benzamide (1 equivalent), add methanesulfonic acid (20-30 equivalents).

  • Add DL-methionine (1.5-2 equivalents) to the mixture.

  • Heat the reaction mixture to 40-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and concentrated ammonium hydroxide to neutralize the acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product via column chromatography.

Reaction Mechanism Diagram:

Methionine_Demethylation cluster_mechanism Mechanism A Ar-O-CH3 C [Ar-O(H)-CH3]+ A->C + H+ B MeSO3H E Ar-OH C->E + Methionine D Methionine F Methylated Methionine D->F Methylation

Caption: Simplified mechanism of methionine-mediated demethylation.

Troubleshooting and Considerations

  • Amide Hydrolysis: If amide hydrolysis is observed, particularly with acidic reagents, it is crucial to maintain low temperatures and strictly control the reaction time. Alternatively, a nucleophilic method may be more suitable. The hydrolysis of amides to carboxylic acids can occur under both acidic and basic conditions.[5][7][8]

  • Incomplete Reaction: If the reaction does not go to completion, increasing the temperature slightly or extending the reaction time may be necessary. For microwave-assisted reactions, adjusting the power and time can be effective.[1]

  • Purification Challenges: The product, 4-Fluoro-2-hydroxy-5-nitro-benzamide, is a phenol and may be acidic. This property can be exploited during extraction by washing with a mild base (e.g., sodium bicarbonate solution) to remove any carboxylic acid byproduct from amide hydrolysis.

Conclusion

The demethylation of 4-Fluoro-2-methoxy-5-nitro-benzamide requires a careful and strategic approach to reagent selection and process optimization. While strong Lewis acids like BBr₃ are highly effective, they must be used with caution to avoid unwanted side reactions with the sensitive amide functionality. Milder, nucleophilic methods, such as the use of methionine in methanesulfonic acid, offer a viable alternative that may provide greater chemoselectivity. The protocols and insights provided in this application note are intended to equip researchers with the necessary tools to successfully navigate the challenges of this synthetic transformation.

References

  • Cho, C. H., & Kim, J. H. (2010). Microwave-Assisted Demethylation of Methyl Aryl Ethers Using an Ionic Liquid. SYNLETT, 2010(11), 1651–1656.
  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis.
  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
  • Lord, R. L., Korich, A. L., & Kosak, T. M. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.
  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?.
  • Kühnert, R., & Doye, S. (n.d.). Microwave-Assisted Cleavage of Aryl Methyl Ethers with Lithium Thioethoxide (LiSEt). Who we serve.
  • Lumen Learning. (n.d.). 15.17 Chemical Properties of Amides: Hydrolysis | The Basics of General, Organic, and Biological Chemistry.
  • Lander, J. A., & Meloche, I. (1969). Acidic and Basic Amide Hydrolysis.
  • Journal of Chemical Research, Synopses (RSC Publishing). (n.d.).
  • Soni, P. (n.d.). PROTECTING GROUPs.pptx.
  • Lamba, M. S., & Makrandi, J. K. (2025, August 7). Demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate under microwave irradiation.
  • Yang, S., et al. (2023, February 17).
  • Negi, A. S., Chattopadhyay, S. K., Srivastava, S., & Bhattacharya, A. K. (2006, August 5). A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System. Taylor & Francis Online.
  • André, N., Dormoy, J. R., & Heymes, A. (n.d.). O-Demethylation of Opioid Derivatives with Methane Sulfonic Acid/ Methionine: Application to the Synthesis of Naloxone and Analo.
  • Google Patents. (n.d.).
  • Scribd. (n.d.).
  • Li, G., Patel, D., & Hruby, V. J. (1993). An efficient procedure for the demethylation of aryl-methyl ethers in optically pure unusual amino acids. Tetrahedron Letters, 34(34), 5393–5396.
  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
  • Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3)
  • Google Patents. (n.d.). CN100999445A - Demethyl method of aryl methyl ether.
  • McOmie, J. F. W., & Watts, M. L. (n.d.).
  • Scilit. (n.d.). Selective demethylation of aliphatic methyl ether in the presence of aromatic methyl ether with the aluminum chloride-sodium iodide-acetonitrile system.
  • ResearchGate. (2016, August 4).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thiols/Methionine. Wordpress.
  • Chem-Station Int. Ed. (2024, January 15).
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Organic Chemistry Portal. (n.d.). Benzylamines.
  • Larrouquet, R., et al. (2008, October 3). Et3N-Induced Demethylation−Annulation of 3-Alkynyl-4-methoxy-2-pyridones and Structurally Related Compounds in the Synthesis of Furan-Fused Heterocycles. The Journal of Organic Chemistry.
  • LibreTexts. (n.d.). 11.10 Chemistry of Amides.
  • Organic Chemistry Portal. (n.d.). A Novel Synthesis of Aryl Mesylates via One-Pot Demethylation-Mesylation of Aryl Methyl Ethers Using a Mixture of Phosphorus Pentoxide in Methanesulfonic Acid.
  • Chemistry LibreTexts. (2020, June 12). 10.2: Protecting Groups.
  • Park, K. H., & Yoon, Y. J. (2008, March 15). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. PubMed.
  • Lanfranchi, E., et al. (2019, January 2). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. PubMed.
  • Master Organic Chemistry. (2018, June 7).
  • Common Organic Chemistry. (n.d.).
  • ResearchGate. (n.d.). Scheme 3.
  • Azzena, U., et al. (n.d.). Electron-transfer-induced reductive demethoxylation of anisole: evidence for cleavage of a radical anion. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Kawakami, T., & Suzuki, H. (2000). Direct methoxylation of nitroarenes and nitroazaarenes with alkaline methoxides via nucleophilic displacement of an aromatic hydrogen atom. Journal of the Chemical Society, Perkin Transactions 1, 1259–1264.
  • De Santi, C., et al. (n.d.). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing).
  • De Santi, C., et al. (2026, January 8). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals.
  • Yang Research Group. (2023, March 14).
  • MSU chemistry. (n.d.).
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • PMC. (2024, January 21).
  • Chemistry LibreTexts. (2022, September 24). 16.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Reduction of 4-Fluoro-2-methoxy-5-nitro-benzamide

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 4-Amino-2-methoxy-5-fluoro-benzamide through the reduction of 4-Fluor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 4-Amino-2-methoxy-5-fluoro-benzamide through the reduction of 4-Fluoro-2-methoxy-5-nitro-benzamide. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target molecule. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges presented by this substituted aromatic system.

Introduction: Navigating the Reduction of a Multifunctional Aromatic System

The reduction of the nitro group in 4-Fluoro-2-methoxy-5-nitro-benzamide is a critical transformation, yet the presence of multiple functional groups—a halogen, an electron-donating methoxy group, and an amide—necessitates a carefully considered approach to achieve high chemoselectivity. The primary objective is the exclusive reduction of the nitro moiety to an amine, without inducing dehalogenation, ether cleavage, or reduction of the amide. This guide will explore the common methodologies for this transformation, focusing on troubleshooting potential pitfalls and optimizing reaction conditions for a successful outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the reduction of 4-Fluoro-2-methoxy-5-nitro-benzamide, providing a systematic approach to identifying and resolving these challenges.

Issue 1: Incomplete or Stalled Reaction

Symptom: TLC or HPLC analysis indicates the presence of significant amounts of starting material even after extended reaction times.

Potential Causes & Solutions:

  • Insufficient Reducing Agent/Catalyst Activity: The potency of your reducing agent or the activity of your catalyst is paramount. For catalytic hydrogenations, catalysts like Palladium on carbon (Pd/C) or Raney Nickel can lose activity over time or through improper handling.[1] For metal/acid reductions, the surface of the metal may be passivated.

    • Solution: Use a fresh batch of catalyst or reducing agent. For metal powders like iron, activation with dilute acid can be beneficial.[2] Consider increasing the catalyst loading in catalytic hydrogenations.

  • Poor Solubility: The starting material must be adequately dissolved in the reaction solvent for the reduction to proceed efficiently.

    • Solution: Select a solvent system in which the 4-Fluoro-2-methoxy-5-nitro-benzamide is fully soluble at the reaction temperature. For catalytic hydrogenations, polar protic solvents like ethanol or methanol are often effective. Co-solvent systems such as ethanol/water or ethyl acetate/ethanol can also be employed to improve solubility.

  • Inadequate Reaction Temperature: While many reductions can be performed at room temperature, some substrates require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. For instance, Fe/NH4Cl reductions are often carried out at reflux.[3]

Issue 2: Formation of Undesired Byproducts

Symptom: The appearance of unexpected spots on TLC or peaks in HPLC/MS analysis, leading to a lower yield of the desired amine.

Potential Causes & Solutions:

  • Dehalogenation: The fluorine substituent is susceptible to cleavage, particularly under catalytic hydrogenation conditions using Pd/C. This results in the formation of 2-methoxy-5-nitro-benzamide as a byproduct.

    • Solution: To avoid dehalogenation, consider using Raney Nickel as the catalyst for hydrogenation.[1] Alternatively, non-catalytic methods such as reduction with iron powder and ammonium chloride (Fe/NH4Cl) or tin(II) chloride (SnCl2) are excellent choices as they typically do not affect aryl halides.[1]

  • Partial Reduction Products: The reduction of a nitro group is a stepwise process that can sometimes stall at intermediate stages, such as the nitroso or hydroxylamine derivatives.

    • Solution: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion. Careful control of the reaction temperature is also crucial, as localized overheating can sometimes favor the formation of condensation byproducts like azoxy or azo compounds.

  • Amide Reduction: While amides are generally stable, harsh reducing conditions can lead to their conversion to amines.

    • Solution: Avoid powerful reducing agents like lithium aluminum hydride. The methods discussed in this guide, such as catalytic hydrogenation and metal/acid reductions, are generally chemoselective for the nitro group over the amide functionality.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the reduction of 4-Fluoro-2-methoxy-5-nitro-benzamide on a laboratory scale?

For laboratory-scale synthesis where chemoselectivity is the primary concern, reduction with iron powder and ammonium chloride (Fe/NH4Cl) in a protic solvent like ethanol or methanol/water is a robust and cost-effective choice.[2][3] This method has a high tolerance for various functional groups, including halogens and amides, and the workup is relatively straightforward.[3]

Q2: Can I use catalytic hydrogenation for this transformation? If so, what are the key considerations?

Yes, catalytic hydrogenation is a viable and clean method. However, to prevent dehalogenation of the fluoro group, it is advisable to use Raney Nickel instead of Palladium on carbon (Pd/C).[1] The reaction is typically carried out under a hydrogen atmosphere (balloon or pressurized vessel) in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Q3: Is sodium dithionite a suitable reducing agent for this compound?

Sodium dithionite (Na2S2O4) is a mild and effective reagent for the reduction of aromatic nitro compounds and has been successfully used for the reduction of nitrobenzamides.[4][5][6] It offers good chemoselectivity and is compatible with a range of functional groups. The reaction is typically performed in a solvent mixture such as DMF/water or ethanol/water.[4][7]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) . For TLC, a non-polar eluent system (e.g., hexane/ethyl acetate) will show the disappearance of the less polar starting material and the appearance of the more polar amine product (which will have a lower Rf value). For HPLC, a reverse-phase column with a UV detector is suitable.[8][9]

Q5: What are the best practices for purifying the final product, 4-Amino-2-methoxy-5-fluoro-benzamide?

After the reaction workup, the crude product can be purified by several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective for obtaining high-purity material. If significant impurities are present, column chromatography on silica gel is a reliable purification technique.[1]

Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride

This protocol is a reliable and scalable method that preserves the fluoro-substituent.

Materials:

  • 4-Fluoro-2-methoxy-5-nitro-benzamide

  • Iron powder (fine grade)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Dichloromethane or Ethyl Acetate

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-Fluoro-2-methoxy-5-nitro-benzamide (1 equivalent).

  • Add ethanol and water (e.g., a 4:1 mixture) to dissolve the starting material upon heating.

  • Add ammonium chloride (4-5 equivalents) and iron powder (5-10 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Once complete, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 4-Amino-2-methoxy-5-fluoro-benzamide.

Protocol 2: Catalytic Hydrogenation using Raney Nickel

This protocol is a clean alternative, avoiding the use of stoichiometric metal reagents.

Materials:

  • 4-Fluoro-2-methoxy-5-nitro-benzamide

  • Raney Nickel (50% slurry in water)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 4-Fluoro-2-methoxy-5-nitro-benzamide (1 equivalent) in ethanol or methanol.

  • Carefully add Raney Nickel (typically 5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and purge the system with hydrogen gas 3-5 times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., balloon pressure or 50 psi) at room temperature.

  • Monitor the reaction by TLC or by hydrogen uptake.

  • Upon completion, carefully replace the hydrogen atmosphere with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Data Presentation

Reduction MethodKey ReagentsTypical SolventTemperature (°C)Common IssuesChemoselectivity Profile
Metal/Acid Fe / NH4ClEthanol/WaterRefluxSlow reaction, filtration of iron saltsExcellent: Preserves halogens, amides, and esters.[1][2]
Catalytic Hydrogenation H2, Raney NiEthanol25-50Catalyst handling (pyrophoric)Good: Preserves amides and esters, minimizes dehalogenation compared to Pd/C.[1]
Dithionite Reduction Na2S2O4DMF/Water90Workup can be challengingGood: Mild conditions, compatible with many functional groups.[4][6]

Visualizing Reaction Pathways

To better understand the process, the following diagrams illustrate the general reduction pathway and a decision-making workflow for selecting the appropriate reduction method.

Reduction_Pathway Start 4-Fluoro-2-methoxy-5-nitro-benzamide (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Amine 4-Amino-2-methoxy-5-fluoro-benzamide (Ar-NH2) Hydroxylamine->Amine +2e-, +2H+

Caption: General pathway for the six-electron reduction of a nitro group.

Decision_Workflow Start Goal: Reduce 4-Fluoro-2-methoxy-5-nitro-benzamide Dehalogenation Is Dehalogenation a Concern? Start->Dehalogenation Scale Reaction Scale? Dehalogenation->Scale Yes Catalytic Catalytic Hydrogenation (Raney Ni) Dehalogenation->Catalytic No Metal_Acid Fe / NH4Cl Reduction Scale->Metal_Acid Large Scale Dithionite Sodium Dithionite Reduction Scale->Dithionite Small to Medium Scale

Caption: Decision workflow for selecting a reduction method.

Conclusion

The successful reduction of 4-Fluoro-2-methoxy-5-nitro-benzamide hinges on the careful selection of reagents and reaction conditions to ensure high chemoselectivity. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of the desired 4-Amino-2-methoxy-5-fluoro-benzamide. For further assistance, please consult the referenced literature.

References

  • Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043–2050. [Link]

  • Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.
  • Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. [Link]

  • Pawar, S. S., et al. (2011). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic letters, 16(1), 98–101. [Link]

  • LibreTexts. (n.d.). AR7. Side Chain Reduction: Nitro Groups. Retrieved February 15, 2026, from [Link]

  • Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615–616. [Link]

  • Chu, A. S., et al. (2018). Reactivity-driven cleanup of 2-Aminobenzamide derivatized oligosaccharides. Analytical biochemistry, 550, 31–33. [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Stjepan, F., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules (Basel, Switzerland), 23(11), 2949. [Link]

  • Organic Chemistry Frontiers. (2015). Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system. [Link]

  • ResearchGate. (2015). Crystal structure of 2-amino-N-(4-methoxyphenyl)benzamide, C14H14N2O2. [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Retrieved February 15, 2026, from [Link]

  • Nature Communications. (2025). Low pressure amide hydrogenation enabled by magnetocatalysis. [Link]

  • ResearchGate. (2015). Ring Size and Substitution Effects in the Tandem Reduction-Lactamization of ortho-Substituted Nitroarenes. [Link]

  • eScholarship.org. (2023). Selective hydrogenation via precise hydrogen bond interactions on catalytic scaffolds. [Link]

  • ChemRxiv. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]

  • Semantic Scholar. (2015). Catalytic hydrogenation of functionalized amides under basic and neutral conditions. [Link]

  • ResearchGate. (n.d.). Effect of Substituents on Nitrobenzene Reduction in the Presence of a Platinum Catalyst. Retrieved February 15, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • Saeed, A., Khera, R. A., Arfan, M., Simpson, J., & Stanley, R. G. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta crystallographica. Section E, Structure reports online, 64(Pt 12), o2399. [Link]

  • Rode, S. R., et al. (2024). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Tetrahedron Letters, 135, 154899. [Link]

  • WUR eDepot. (2023). Editorial: NMR-based metabolomics. [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved February 15, 2026, from [Link]

  • Cytiva. (n.d.). Protein Purification. Retrieved February 15, 2026, from [Link]

  • BindingDB. (n.d.). BDBM316315 4-Fluoro-2-methoxy-5-[6-(2-methoxy- phenyl)-pyrimidin-4-ylamino]- benzamide. Retrieved February 15, 2026, from [Link]

  • UNL Digital Commons. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved February 15, 2026, from [Link]

  • ChemRxiv. (2023). Ultra-clean pure shift NMR with optimal water suppression for analysis of aqueous pharmaceutical samples. [Link]

  • MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. [Link]

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Optimization

Technical Support Center: Solubility Troubleshooting for 4-Fluoro-2-methoxy-5-nitro-benzamide

This guide provides a comprehensive, question-and-answer-based approach to troubleshoot solubility challenges encountered with 4-Fluoro-2-methoxy-5-nitro-benzamide in Dimethyl Sulfoxide (DMSO). The methodologies and expl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, question-and-answer-based approach to troubleshoot solubility challenges encountered with 4-Fluoro-2-methoxy-5-nitro-benzamide in Dimethyl Sulfoxide (DMSO). The methodologies and explanations are grounded in established principles of solvent chemistry and extensive laboratory experience to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing incomplete dissolution of 4-Fluoro-2-methoxy-5-nitro-benzamide in DMSO at room temperature. What are the foundational checks I should perform?

A1: When facing initial solubility challenges, it's crucial to systematically verify your core materials and methods. The issue often lies in one of three areas: the compound's integrity, the solvent's quality, or the dissolution technique itself.

  • Compound Verification: Confirm the identity and purity of your 4-Fluoro-2-methoxy-5-nitro-benzamide lot. Impurities can significantly alter solubility characteristics. While specific data for this exact compound is sparse, related structures suggest it should be a crystalline solid.[1]

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can drastically decrease the solubility of hydrophobic compounds.[2] Always use anhydrous, high-purity DMSO (ACS Reagent Grade or higher) from a freshly opened or properly stored bottle.[3]

  • Initial Dissolution Technique: Ensure you are allowing adequate time and energy for dissolution. Vigorous vortexing for several minutes is a standard first step. Avoid assuming a compound is insoluble without first applying sufficient mechanical energy.

Q2: What is the expected solubility of 4-Fluoro-2-methoxy-5-nitro-benzamide in DMSO, and what factors inherent to the molecule influence this?

A2: While a precise, empirically determined solubility limit (mg/mL) for 4-Fluoro-2-methoxy-5-nitro-benzamide is not widely published, we can infer its behavior based on its structural components. As a polar aprotic solvent, DMSO is an excellent choice for dissolving a wide range of organic molecules, including both polar and nonpolar compounds.[3][4][5]

Key Structural Features Influencing Solubility:

FeatureChemical GroupInfluence on Solubility in DMSO
Polar Groups Nitro (-NO2), Amide (-CONH2)These groups can participate in dipole-dipole interactions with the sulfoxide group of DMSO, promoting solubility.
Aromatic Core Benzene RingThe nonpolar ring system contributes to its overall organic character, which is compatible with DMSO.
Substituents Fluoro (-F), Methoxy (-OCH3)These groups modify the electronic distribution and crystal lattice energy of the molecule, which can impact how easily solvent molecules can surround and dissolve it.

Given its structure, the compound is expected to be reasonably soluble in DMSO. If you are struggling to achieve a concentration in the low millimolar range (e.g., 1-10 mM), it is highly probable that an external factor is limiting dissolution.

Q3: My compound is still not dissolving with basic vortexing. What advanced physical methods can I employ to enhance solubility?

A3: When mechanical agitation is insufficient, introducing additional energy can often overcome the activation energy barrier for dissolution. The two most common and effective methods are sonication and gentle heating.

  • Sonication: This technique uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[6][7] This process generates intense localized energy, which breaks down particle agglomerates and reduces particle size, thereby increasing the surface area available for solvation.[6][8] It is a powerful method for dissolving stubborn compounds without excessive heat.[7][8][9]

  • Gentle Heating: Increasing the temperature of the solution increases its kinetic energy, accelerating the rate of dissolution. A water bath set to 30-40°C is typically safe and effective. However, be cautious, as DMSO can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acids or bases at lower temperatures.[5][10] Always verify the thermal stability of your specific compound before applying heat.

Troubleshooting Workflow for Dissolution

G start Start: Incomplete Dissolution check_quality Verify Compound Purity & Use Anhydrous DMSO start->check_quality vortex Vortex Vigorously (5-10 min) check_quality->vortex dissolved1 Fully Dissolved? vortex->dissolved1 sonicate Apply Sonication (15-30 min cycles) dissolved1->sonicate No success Success: Solution Prepared dissolved1->success Yes dissolved2 Fully Dissolved? sonicate->dissolved2 heat Gentle Heating (30-40°C) dissolved2->heat No dissolved2->success Yes dissolved3 Fully Dissolved? heat->dissolved3 advanced Consider Advanced Options: - Co-solvents - pH Adjustment (if applicable) dissolved3->advanced No dissolved3->success Yes fail Insoluble: Re-evaluate Solvent Choice or Formulation Strategy advanced->fail

Caption: A stepwise workflow for troubleshooting solubility issues.

Q4: I managed to dissolve the compound, but it precipitates upon cooling or after a freeze-thaw cycle. Why is this happening and how can I prevent it?

A4: This phenomenon, often termed "crashing out," typically indicates that you have created a supersaturated solution.[2][11] While heating can increase the amount of solute a solvent can hold, this higher solubility may not be stable at lower temperatures.

Causes and Solutions:

  • Supersaturation: The solution holds more dissolved compound than is thermodynamically stable at room temperature or upon freezing. When the temperature drops, the solubility limit decreases, and the excess compound precipitates.

  • The Effect of Water: As DMSO is highly hygroscopic, it can absorb water during handling or from condensation during freeze-thaw cycles. Water significantly reduces DMSO's ability to dissolve lipophilic compounds, leading to precipitation.[2]

  • Prevention:

    • Work with Lower Concentrations: Determine the true thermodynamic solubility at room temperature and prepare stock solutions at or below this limit.

    • Aliquot and Store Properly: Dispense your stock solution into single-use aliquots in tightly sealed vials to minimize exposure to air and prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.

    • Re-dissolution Protocol: If you must use a supersaturated stock, ensure you have a protocol to fully re-dissolve any precipitate before use (e.g., gentle warming and vortexing). Always visually inspect for clarity before diluting into your assay.

Experimental Protocols

Protocol 1: Standard Dissolution of 4-Fluoro-2-methoxy-5-nitro-benzamide
  • Preparation: Weigh the desired amount of 4-Fluoro-2-methoxy-5-nitro-benzamide (MW: 214.15 g/mol ) into a sterile, appropriately sized vial.[12]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration.

  • Initial Agitation: Cap the vial tightly and vortex at maximum speed for 5-10 minutes.

  • Visual Inspection: Check the solution against a light source for any undissolved particulates.

  • Sonication (If Necessary): If particulates remain, place the vial in a bath sonicator for 15-30 minutes. Check for dissolution. Repeat if necessary.

  • Gentle Heating (If Necessary): If sonication is insufficient, place the vial in a 30-40°C water bath for 15 minutes, with intermittent vortexing. Allow the solution to cool to room temperature to confirm stability.

  • Storage: Once fully dissolved, store in tightly sealed, single-use aliquots at -20°C.

Protocol 2: Use of Co-solvents for Enhanced Solubility

In cases of extreme insolubility, a co-solvent system may be required, particularly if the stock solution will be diluted into an aqueous medium.[]

  • Primary Stock: Dissolve the compound in 100% DMSO at the highest possible stable concentration following Protocol 1.

  • Co-solvent Selection: Choose a water-miscible solvent that is compatible with your downstream application (e.g., ethanol, PEG 400).[]

  • Test Blends: In a separate vial, test the stability of your compound in various DMSO/co-solvent blends (e.g., 90:10, 80:20).

  • Aqueous Dilution Test: Perform a small-scale test by diluting your co-solvent stock into the final aqueous buffer to ensure the compound does not precipitate upon dilution. This is a critical step to avoid "crashing out" in your experiment.[11]

References

  • Envirostar. (2023, April 21).
  • Envirostar. (2023, May 11).
  • Envirostar. (2023, May 15).
  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Quora. (2024, October 30).
  • Sonication: Significance and symbolism. (2026, February 9).
  • Neuroquantology. Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules.
  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?
  • PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Quora. (2022, November 23).
  • ResearchGate. (2020, May 15).
  • gChem. Dimethyl Sulfoxide (DMSO).
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • ResearchGate. (2019, January 3).
  • Regulations.gov. Dimethyl Sulfoxide (DMSO) Physical Properties.
  • ResearchGate. (2022, February 20).
  • ChemicalBook. 4-Fluoro-2-methoxy-5-nitro-benzamide.
  • ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF.
  • Benchchem. enhancing the solubility of 6-Nitro-2,3-diphenylquinoxaline for biological assays.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. (2025, August 6). Elucidation of the Water–DMSO Mixing Process Based on an IR Study.
  • Sigma-Aldrich. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Wikipedia. Dimethyl sulfoxide.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
  • BOC Sciences.
  • PubMed. Effect of Absorption Behavior of Solubilizers on Drug Dissolution in the Gastrointestinal Tract: Evaluation Based on In Vivo Luminal Concentration-Time Profile of Cilostazol, a Poorly Soluble Drug, and Solubilizers.
  • Scimplify. 4-Fluoro-2-methoxy-5-nitrobenzenamine (CAS NO : 1075705-01-9).
  • Sigma-Aldrich. 2-Fluoro-4-methoxy-5-nitrobenzaldehyde | 586412-86-4.
  • Benchchem. Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds.
  • Benchchem. Technical Support Center: Improving the Solubility of 3-Nitrocoumarin for In Vivo Studies.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • ACS Publications. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO)
  • PMC - NIH.
  • 4-fluoro-3-hydroxy-5-nitrobenzamide.
  • PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347.
  • Cayman Chemical.
  • Sigma-Aldrich. 2-Fluoro-4-methoxy-5-nitro-benzoic acid methyl ester.
  • Benchchem. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem.
  • JOCPR. Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl).

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Fluoro-2-methoxy-5-nitro-benzamide

Executive Summary & Chemical Context[1][2][3][4][5] 4-Fluoro-2-methoxy-5-nitro-benzamide is a highly functionalized aromatic intermediate often encountered in the synthesis of prokinetic agents (e.g., Mosapride analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

4-Fluoro-2-methoxy-5-nitro-benzamide is a highly functionalized aromatic intermediate often encountered in the synthesis of prokinetic agents (e.g., Mosapride analogs) or radioligands. Its purification is non-trivial due to the competing electronic effects of its substituents:

  • Nitro Group (-NO₂): Strong electron-withdrawing group; increases polarity and melting point; prone to "oiling out" if cooling is too rapid.

  • Amide Group (-CONH₂): Strong Hydrogen-bond donor/acceptor; dictates solubility in protic solvents.

  • Methoxy (-OMe) & Fluoro (-F): Modulate lipophilicity, often creating solubility challenges in purely aqueous or purely hydrocarbon systems.

This guide moves beyond generic advice, providing a mechanistic approach to selecting the correct solvent system based on the specific impurity profile of your crude material.

Solvent Compatibility Matrix

The following data summarizes the predicted solubility behavior based on the molecule's "Push-Pull" electronic structure. Use this to select your starting point.

Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (95%) PrimaryHigh Matches the H-bonding potential of the amide; water content suppresses solubility at low temps.
Methanol PrimaryModerate Good solubility, but often too soluble even at cold temps, leading to lower recovery yields.
DMF / Water BinaryHigh (for Crude) Excellent for high-melting solids (>200°C) or material with inorganic salt contamination.
Ethyl Acetate / Heptane BinarySpecific Use only if impurities are highly polar/tars. The product may crystallize too fast.
Acetonitrile PrimaryLow Often leads to oiling out due to lack of H-bond donation to the nitro group.

Workflow Visualization

The following diagram outlines the decision logic for purification.

RecrystallizationWorkflow Start Crude Material Analysis SolubilityCheck Solubility Screening (100mg) Start->SolubilityCheck Decision Is it soluble in boiling EtOH? SolubilityCheck->Decision PathA System A: Ethanol (95%) Decision->PathA Yes PathB System B: DMF / Water Decision->PathB No (Insoluble) ProcessA 1. Reflux 2. Hot Filtration 3. Slow Cool to 4°C PathA->ProcessA ProcessB 1. Dissolve in min. DMF (Hot) 2. Add H2O dropwise until turbid 3. Re-heat to clear 4. Cool PathB->ProcessB Issue Problem: Oiling Out? ProcessA->Issue ProcessB->Issue Remedy Remedy: Re-heat, add Seed Crystal, Cool at 5°C/hour Issue->Remedy Yes Final Pure Crystalline Solid Issue->Final No Remedy->Final

Figure 1: Decision tree for selecting the optimal solvent system based on initial solubility testing.

Validated Protocols

Protocol A: The "Standard" (95% Ethanol)

Best for: Routine purification of material with >85% purity.

  • Ratio: Start with 10 mL solvent per 1 g of solid .

  • Dissolution: Heat Ethanol to reflux (approx. 78°C). Add crude solid slowly.

    • Critical Step: If the solid does not dissolve after 15 mins, add solvent in 1 mL increments. Do not exceed 20 mL/g.

  • Clarification: If the solution is dark yellow/brown, add Activated Carbon (5 wt%) carefully (remove from heat source first to prevent foaming). Stir for 5 mins, then filter hot through Celite.

  • Crystallization: Allow the filtrate to cool to room temperature undisturbed for 2 hours.

  • Harvest: Cool to 0-4°C for 1 hour. Filter and wash with cold Ethanol.

Protocol B: The "Heavy Duty" (DMF / Water)

Best for: Highly impure material or if the melting point is found to be >200°C.

  • Dissolution: Dissolve 1 g of crude in the minimum amount of DMF at 90°C. (Usually 2-3 mL).

  • Precipitation Point: Add hot water (80°C) dropwise with vigorous stirring.

  • Saturation: Stop adding water the moment a persistent turbidity (cloudiness) appears.

  • Correction: Add 0.5 mL of pure DMF to clear the solution.

  • Cooling: This system is prone to oiling out.[1] Seed crystals are highly recommended here. Cool very slowly.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob at the bottom) instead of crystallizing. Why?

A: This is a phenomenon known as Liquid-Liquid Phase Separation (LLPS). It occurs when the crystallization temperature is lower than the phase separation temperature.

  • The Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add a small amount of the "good" solvent (e.g., Ethanol or DMF) to change the composition.

    • Crucial: Add a seed crystal of pure product at a temperature just below the boiling point.

    • Insulate the flask to slow down the cooling rate.

Q2: The crystals are retaining a yellow color.

A: Nitro compounds often carry colored impurities (azo or nitroso byproducts).

  • The Fix: Standard recrystallization often fails to remove these trace chromophores. You must perform a carbon treatment step. Use polymeric adsorbents or high-grade activated charcoal during the hot dissolution phase (Protocol A, Step 3).

Q3: My yield is low (<50%).

A: The solubility curve in your chosen solvent might be too shallow.

  • The Fix: Analyze the mother liquor (filtrate) by TLC/HPLC. If significant product remains, concentrate the mother liquor to half volume and perform a "second crop" crystallization. Note: The second crop is usually less pure.

Q4: Can I use Acetone?

A: Acetone is generally not recommended for primary crystallization of nitro-benzamides. It evaporates too quickly (uncontrolled supersaturation) and its high solubility often prevents crystallization until the flask is nearly dry, leading to amorphous solids rather than crystals.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2000. (Source for solvent selection strategies in industrial benzamide synthesis).
  • PubChem Compound Summary. "4-Fluoro-2-methoxy-5-nitroaniline" (Precursor/Analog data for solubility inference).

  • Google Patents. "Synthesis of Mosapride and intermediates." (Contextual data for benzamide purification).

Sources

Optimization

Stability of 4-Fluoro-2-methoxy-5-nitro-benzamide under acidic conditions

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methoxy-5-nitro-benzamide. We will address potential stability issues encountered under ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methoxy-5-nitro-benzamide. We will address potential stability issues encountered under acidic conditions, providing troubleshooting advice and validated experimental protocols based on established principles of chemical stability testing.[1][2] While specific degradation kinetics for this molecule are not extensively published, this document synthesizes data from related benzamide structures and standard pharmaceutical forced degradation methodologies to offer a robust predictive framework.[3][4]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Fluoro-2-methoxy-5-nitro-benzamide in an acidic environment?

The primary and most anticipated degradation pathway under acidic conditions is the acid-catalyzed hydrolysis of the amide bond.[5][6] This reaction involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom. Amides are generally resistant to hydrolysis in neutral water, but the reaction is significantly accelerated in the presence of an acid catalyst and heat.[6] The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[7]

Q2: What are the expected degradation products following acid hydrolysis?

The hydrolysis of the amide bond will yield two primary products:

  • 4-Fluoro-2-methoxy-5-nitrobenzoic acid

  • Ammonium ions (which would form an ammonium salt, such as ammonium chloride, if hydrochloric acid is used as the catalyst).[5][6]

The reaction can be summarized as follows:

C₈H₇FN₂O₄ + H₂O + H⁺ → C₈H₆FNO₅ + NH₄⁺

Below is a diagram illustrating the parent compound and its primary degradation products.

G cluster_main Acid Hydrolysis Pathway parent 4-Fluoro-2-methoxy-5-nitro-benzamide product1 4-Fluoro-2-methoxy-5-nitrobenzoic acid parent->product1 + H₂O, H⁺ (catalyst) + Heat product2 Ammonium Ion (NH₄⁺) parent->product2 + H₂O, H⁺ (catalyst) + Heat

Caption: Predicted acid hydrolysis of 4-Fluoro-2-methoxy-5-nitro-benzamide.

Q3: How do the electronic properties of the substituents on the benzene ring affect the rate of hydrolysis?

The stability of the amide bond is influenced by the electronic nature of the substituents on the aromatic ring. The 4-Fluoro-2-methoxy-5-nitro-benzamide molecule contains:

  • Nitro Group (-NO₂): A very strong electron-withdrawing group.

  • Fluoro Group (-F): An electron-withdrawing group.

  • Methoxy Group (-OCH₃): An electron-donating group via resonance, positioned ortho to the amide.

Electron-withdrawing groups, like nitro and fluoro groups, pull electron density away from the aromatic ring and the attached carbonyl group.[8] This increased positive character on the carbonyl carbon can make it more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis. These groups also stabilize the resulting carboxylate, which can favor the product side of the equilibrium.

Q4: I am observing a new, more polar peak in my HPLC chromatogram when using an acidic mobile phase. Could this be degradation?

Yes, this is a common observation and is highly indicative of on-column or in-solution degradation via acid hydrolysis. The resulting carboxylic acid is significantly more polar than the parent amide, causing it to elute earlier on a reverse-phase HPLC column.

To confirm if this is degradation, you can:

  • Analyze a freshly prepared sample: Immediately inject the sample after preparation and compare it to a sample that has been sitting in the acidic mobile phase for several hours. An increase in the area of the new peak over time confirms degradation.

  • Perform a mild forced degradation study: Intentionally stress the sample (e.g., heat at 40-60°C in 0.1 M HCl for a few hours) and see if the peak of interest increases.[9]

Section 2: Troubleshooting Guide for Acidic Stability

Observed Issue Potential Cause Recommended Action & Rationale
Loss of assay purity over time in an acidic solution. Acid-catalyzed hydrolysis of the amide bond.1. Adjust pH: If possible, raise the pH of the solution to >4. Amide hydrolysis is significantly slower at less acidic pH values.2. Reduce Temperature: Store solutions at refrigerated temperatures (2-8 °C) to decrease the reaction rate.[9]3. Use Aprotic Solvents: If the experimental design allows, dissolve the compound in an aprotic organic solvent (e.g., acetonitrile, DMSO) where hydrolysis cannot occur.
Appearance of a new, early-eluting peak in reverse-phase HPLC. Formation of the more polar carboxylic acid degradation product.1. Confirm Identity: Use LC-MS to confirm that the mass of the new peak corresponds to 4-Fluoro-2-methoxy-5-nitrobenzoic acid.2. Modify HPLC Method: If degradation is unavoidable, ensure the analytical method is "stability-indicating" by achieving baseline separation between the parent peak and the degradant peak.[4]3. Minimize Sample Time in Vial: Keep samples in the autosampler for the shortest time possible and use a cooled autosampler if available.
Inconsistent results in reactions or assays conducted in acidic buffers. The compound is degrading during the experiment, leading to a lower effective concentration.1. Quantify Degradation Rate: Perform a time-course experiment under the exact assay conditions to determine the rate of degradation.2. Adjust Protocol: If degradation is significant, consider shortening incubation times or running experiments at a lower temperature.3. Prepare Fresh Solutions: Prepare solutions of the compound immediately before use for each experiment to ensure concentration accuracy.

Section 3: Experimental Protocol for Stability Assessment

This protocol outlines a forced degradation study to quantitatively assess the stability of 4-Fluoro-2-methoxy-5-nitro-benzamide under acidic conditions, in accordance with ICH guidelines.[1][4] The goal is to induce a target degradation of 5-20%, which is sufficient to identify and quantify primary degradants without causing further complex reactions.[3][4]

Protocol 1: Forced Acidic Degradation Study

Objective: To determine the degradation rate and identify the primary degradation products of 4-Fluoro-2-methoxy-5-nitro-benzamide under acidic stress.

1. Materials & Equipment:

  • 4-Fluoro-2-methoxy-5-nitro-benzamide (Reference Standard)

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH) for neutralization

  • HPLC system with UV/DAD detector

  • Calibrated pH meter and analytical balance

  • Thermostatically controlled water bath or oven

2. Stock Solution Preparation:

  • Accurately weigh and dissolve 10 mg of the compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

3. Stress Sample Preparation:

  • In a 10 mL volumetric flask, add 1 mL of the stock solution.

  • Add 1 mL of 1.0 M HCl.

  • Dilute to the mark with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 100 µg/mL in 0.1 M HCl.

4. Control Sample Preparation:

  • Prepare a control sample in the same manner but replace the 1.0 M HCl with 1.0 M NaCl or water to control for ionic strength or dilution effects without the acid.

5. Stress Conditions:

  • Place the stress and control samples in a water bath set to 60°C .

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately cool the withdrawn aliquot in an ice bath and neutralize it with an equivalent amount of NaOH (e.g., 100 µL of 1.0 M NaOH for a 1 mL aliquot) to stop the degradation reaction.

6. HPLC Analysis:

  • Analyze all neutralized aliquots and control samples by a stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

    • Gradient: 30% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

  • Calculate the percentage of degradation based on the decrease in the peak area of the parent compound relative to the t=0 sample.

G cluster_workflow Forced Degradation Workflow prep Prepare 1 mg/mL Stock Solution in ACN stress_prep Dilute Stock with 0.1 M HCl prep->stress_prep control_prep Dilute Stock with Water (Control) prep->control_prep heat Incubate Samples at 60°C stress_prep->heat control_prep->heat sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) heat->sample neutralize Cool and Neutralize Aliquots with NaOH sample->neutralize analyze Analyze via Stability-Indicating HPLC neutralize->analyze report Calculate % Degradation & Identify Products analyze->report

Caption: Workflow for conducting an acidic forced degradation study.

Section 4: Data Presentation

Results from the forced degradation study should be tabulated to clearly track the stability of the compound over time.

Time Point (Hours)Stress Condition% Assay of Parent CompoundArea % of Degradation Product 1Mass Balance (%)
00.1 M HCl @ 60°C100.0Not Detected100.0
20.1 M HCl @ 60°C97.22.699.8
40.1 M HCl @ 60°C94.55.399.8
80.1 M HCl @ 60°C89.110.699.7
240.1 M HCl @ 60°C71.328.199.4
Corresponds to 4-Fluoro-2-methoxy-5-nitrobenzoic acid

References

  • Principles of Drug Action 1, Spring 2005, Amides. MIT OpenCourseWare. Available from: [Link]

  • The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates. PubMed. Available from: [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Engineering Research & Technology. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Amide. Wikipedia. Available from: [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
  • The hydrolysis of amides. Chemguide. Available from: [Link]

  • Chemistry of Amides. Chemistry LibreTexts. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Chemical Shift Assignments of 4-Fluoro-2-methoxy-5-nitro-benzamide

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis and predicted chemical shift assignments for 4-Fluoro-2-methoxy-5-nitro-benzamide, a polysubstituted aromatic compound. We will delve into the theoretical basis for these assignments, compare them with related structures, and provide a comprehensive experimental protocol for acquiring high-quality data.

The Structural Landscape of 4-Fluoro-2-methoxy-5-nitro-benzamide

To understand the 1H NMR spectrum of 4-Fluoro-2-methoxy-5-nitro-benzamide, we must first consider the electronic effects of each substituent on the benzene ring. The interplay of these effects dictates the chemical environment of each proton and, consequently, its resonance frequency.

  • Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho and para positions, causing an upfield (shielding) shift.

  • Fluoro Group (-F): An electronegative atom that exerts an inductive electron-withdrawing effect, but also a resonance electron-donating effect. Its overall influence can be complex.

  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that significantly deshields protons, especially those ortho and para to it, resulting in a downfield shift.[1]

  • Benzamide Group (-CONH₂): A moderately deactivating, electron-withdrawing group.

The relative positions of these substituents lead to a unique electronic distribution and a predictable, yet nuanced, 1H NMR spectrum.

Predicted 1H NMR Chemical Shift Assignments

Based on established principles of substituent effects on aromatic chemical shifts, we can predict the approximate resonances for the protons of 4-Fluoro-2-methoxy-5-nitro-benzamide.[2][3][4][5] The aromatic region of the spectrum is expected to display two distinct signals corresponding to the two aromatic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-3~7.5 - 8.0Doublet~3-4 Hz (⁴JH-F)This proton is ortho to the strongly electron-withdrawing nitro group and the benzamide group, leading to significant deshielding and a downfield shift. It will exhibit a small coupling to the fluorine atom.
H-6~7.0 - 7.5Doublet~9-10 Hz (³JH-H)This proton is ortho to the electron-donating methoxy group, which would typically cause an upfield shift. However, it is also ortho to the nitro group, resulting in a net downfield shift, though likely less pronounced than H-3. It will show a typical ortho coupling to the adjacent proton.
-OCH₃~3.9 - 4.1SingletN/AThe methoxy protons are deshielded by the adjacent aromatic ring and influenced by the ortho nitro group, appearing as a sharp singlet.
-CONH₂~7.5 - 8.5 (broad)Two broad singletsN/AThe amide protons are typically broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water. They often appear as two separate signals due to restricted rotation around the C-N bond.

Note: These are predicted values and the actual experimental values may vary depending on the solvent and concentration used.[1] For a more precise prediction, computational tools can be employed.[6][7][8][9][10]

Comparative Analysis with Structurally Similar Compounds

To build confidence in our predicted assignments, we can compare them to the known 1H NMR data of simpler, related benzamides. For instance, the aromatic protons of unsubstituted benzamide in DMSO-d₆ resonate around 7.4-8.0 ppm.[11] The introduction of substituents will modulate these shifts. In ortho-substituted N-methoxy-N-methyl benzamides, steric hindrance can lead to the observation of rotamers and broadening of signals.[12] While our target molecule is a primary amide, the principles of substituent effects on chemical shifts remain applicable.[13][14]

Experimental Protocol for 1H NMR Analysis

Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural confirmation. The following protocol outlines the necessary steps.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 4-Fluoro-2-methoxy-5-nitro-benzamide.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for benzamides due to its high solubilizing power and the ability to observe exchangeable protons like those of the amide group. CDCl₃ can also be used, but the amide protons may be broader or exchange more rapidly.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration if needed.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

III. Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants for multiplet signals.

Visualizing the Experimental Workflow

Caption: A streamlined workflow for the 1H NMR analysis of organic compounds.

Conclusion

The 1H NMR spectrum of 4-Fluoro-2-methoxy-5-nitro-benzamide is predicted to show a distinct pattern of signals arising from the specific arrangement of its substituents. By understanding the fundamental principles of chemical shifts and coupling constants, and by following a robust experimental protocol, researchers can confidently assign the proton resonances and confirm the structure of this and other complex organic molecules. This guide serves as a practical framework for both the prediction and the empirical determination of 1H NMR spectral data, underscoring the power of this technique in modern chemical research.

References

  • Harikrishna, K., Balasubramaniam, S., & Aidhen, I. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar.
  • Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. (1979). Australian Journal of Chemistry, 32(2), 337-343.
  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects.
  • NMR Spectroscopy of Benzene Deriv
  • Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.).
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025, December 9). Chemistry LibreTexts.
  • Benzamide(55-21-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141.
  • Chemical Shifts: Proton. (n.d.).
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • NMR Predictor - Document
  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • 5.2 Chemical Shift. (2015, February 12). MRI Questions.
  • Chemical shifts. (n.d.).
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • Simul
  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.
  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph.
  • Deciding which is the best 1H NMR predictor for organic compounds using st
  • Characteristic NMR chemical shifts of compounds 4a and 5. (n.d.).

Sources

Comparative

A Senior Application Scientist's Guide to FT-IR Spectral Analysis of 4-Fluoro-2-methoxy-5-nitro-benzamide

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-2-methoxy-5-nitro-benzamide, a compound of interest in pharmaceutical development and chemical synthesis. We will di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-2-methoxy-5-nitro-benzamide, a compound of interest in pharmaceutical development and chemical synthesis. We will dissect the vibrational signatures of its key functional groups—the primary amide and the aromatic nitro group—and provide a framework for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for structural elucidation and quality control.

The Strategic Role of FT-IR in Molecular Characterization

In the landscape of analytical chemistry, FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for identifying functional groups within a molecule. The technique is predicated on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.[1]

For a multi-functionalized molecule like 4-Fluoro-2-methoxy-5-nitro-benzamide, FT-IR is invaluable for confirming the presence of its critical amide and nitro moieties. The electronic environment created by the substituted benzene ring—including the electron-withdrawing fluorine and nitro groups and the electron-donating methoxy group—subtly influences the vibrational frequencies, providing a rich dataset for structural confirmation.

Deconstructing the Spectrum: Predicted Vibrational Modes

The infrared spectrum of 4-Fluoro-2-methoxy-5-nitro-benzamide is a composite of the vibrational modes of its constituent parts. The most diagnostic signals arise from the amide (-CONH₂) and nitro (-NO₂) groups due to their high polarity, which leads to strong IR absorptions.[1]

The Signature of a Primary Amide (-CONH₂)

The primary amide group presents several characteristic bands that are crucial for its identification.

  • N-H Stretching (ν_NH): Primary amides exhibit two distinct bands in the 3400-3150 cm⁻¹ region.[2] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. In a solid-state spectrum, hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.

  • Amide I Band (C=O Stretching, ν_C=O): This is typically the most intense band in the amide spectrum, appearing in the 1680-1630 cm⁻¹ range.[2][3] Its position is sensitive to the electronic effects of the aromatic ring and hydrogen bonding. The strong electron-withdrawing nature of the nitro and fluoro groups is expected to slightly increase the carbonyl stretching frequency.

  • Amide II Band (N-H Bending, δ_NH): This band arises from a combination of N-H in-plane bending and C-N stretching, typically found between 1640-1580 cm⁻¹.[4][5] It is often of medium to strong intensity.

  • Amide III Band (C-N Stretching): This is a more complex vibration, involving C-N stretching coupled with N-H bending, and appears in the 1420-1300 cm⁻¹ range.[3][6] Its intensity is variable.

The Unmistakable Nitro Group (-NO₂) Vibrations

Aromatic nitro compounds are readily identified by two strong absorption bands resulting from the stretching of the N-O bonds.[1][7]

  • Asymmetric NO₂ Stretch (ν_as): This is a very strong and characteristic band found in the 1560-1485 cm⁻¹ range for aromatic nitro compounds.[1] Conjugation with the aromatic ring typically shifts this band to a lower frequency compared to aliphatic nitro compounds.[7]

  • Symmetric NO₂ Stretch (ν_s): This is another strong band, appearing between 1355-1320 cm⁻¹.[7] In aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable, high intensities.[1][7]

Contributions from the Substituted Benzene Ring

The aromatic ring and its other substituents also contribute to the spectrum:

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Bands from the methoxy (-OCH₃) group appear just below 3000 cm⁻¹.

  • Aromatic C=C Ring Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region.[8] These can sometimes overlap with the Amide II band.

  • C-F Stretch: A strong band expected in the 1250-1000 cm⁻¹ region.

  • C-O Ether Stretch: Asymmetric and symmetric C-O-C stretches will appear in the 1275-1020 cm⁻¹ range.

Comparative Analysis: Predicted FT-IR Data Summary

To provide a clear reference, the expected FT-IR absorption bands for 4-Fluoro-2-methoxy-5-nitro-benzamide are summarized below. This table serves as a predictive guide for spectral assignment.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
Asymmetric & Symmetric N-H StretchPrimary Amide3400 - 3150Medium - Strong
Amide I (C=O Stretch)Primary Amide1680 - 1650Strong, Sharp
Amide II (N-H Bend + C-N Stretch)Primary Amide1640 - 1580Medium - Strong
Asymmetric NO₂ StretchAromatic Nitro1560 - 1520Strong
Aromatic C=C StretchesBenzene Ring1600 - 1450Medium - Variable
Symmetric NO₂ StretchAromatic Nitro1355 - 1320Strong
C-O StretchEther1275 - 1200 (asym)Strong
C-F StretchFluoro Aromatic1250 - 1100Strong

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The choice of sampling technique is critical for obtaining a high-quality spectrum. For a solid powder like 4-Fluoro-2-methoxy-5-nitro-benzamide, Attenuated Total Reflectance (ATR) FT-IR is the preferred method due to its minimal sample preparation and ease of use.[9][10][11][12]

The Power of ATR-FTIR

ATR works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or germanium).[10][13] This creates an "evanescent wave" that extends a few micrometers beyond the crystal surface into the sample.[9][10] The sample absorbs energy from this wave, and the attenuated beam is then directed to the detector.[12] This technique is ideal for strongly absorbing solid samples, as it avoids the issue of overly intense peaks often seen in transmission methods.[12]

Workflow for ATR-FTIR Analysis

ATR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean Clean ATR Crystal Sample Apply Sample Powder Clean->Sample Ensure good contact BG Collect Background (32 scans, 4 cm⁻¹ res) SG Collect Sample Spectrum (32 scans, 4 cm⁻¹ res) BG->SG Apply pressure Correction ATR & Baseline Correction SG->Correction Process interferogram Assign Peak Picking & Assignment Correction->Assign Report Generate Report Assign->Report

Caption: Standard workflow for ATR-FTIR data acquisition and analysis.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Crystal Cleaning (Self-Validation Step): The integrity of your spectrum depends on a pristine ATR crystal surface. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection: With the clean, empty crystal, collect a background spectrum. This is a critical self-validating step; the background measures the instrument, crystal, and atmospheric response, which is then ratioed out of the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the 4-Fluoro-2-methoxy-5-nitro-benzamide powder onto the center of the ATR crystal.

  • Ensure Good Contact: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This is essential to ensure good contact between the powder and the crystal surface, maximizing the signal-to-noise ratio.[10] Trapped air can significantly reduce signal intensity.[10]

  • Sample Spectrum Collection: Collect the sample spectrum using the same acquisition parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically perform a Fourier transform on the collected interferogram. Apply a baseline correction and an ATR correction to the spectrum to account for the wavelength-dependent penetration depth of the evanescent wave.[11]

  • Analysis: Identify the peak positions (in cm⁻¹) and compare them to the expected vibrational frequencies outlined in Section 3.

Concluding Insights

FT-IR spectroscopy provides a definitive and efficient method for the structural verification of 4-Fluoro-2-methoxy-5-nitro-benzamide. By systematically analyzing the characteristic bands of the primary amide and aromatic nitro groups, researchers can confidently confirm the identity and purity of the compound. The use of the ATR technique simplifies the experimental process, enabling rapid and reliable analysis critical for both research and industrial applications. For unequivocal structure determination, it is always best practice to complement FT-IR data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Molecular Structure and Key Functional Groups

Caption: Key functional groups on 4-Fluoro-2-methoxy-5-nitro-benzamide.

References

  • Wikipedia. (2023). Attenuated total reflection. Retrieved February 12, 2026, from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved February 12, 2026, from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved February 12, 2026, from [Link]

  • Journal of the Chemical Society. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved February 12, 2026, from [Link]

  • Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology, 35(11), 1545-9. Retrieved February 12, 2026, from [Link]

  • Smith, E., et al. (2009). Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System. Crystal Growth & Design, 9(5), 2246-2257. Retrieved February 12, 2026, from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved February 12, 2026, from [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. Retrieved February 12, 2026, from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2025, August 6). Vibrational Spectroscopic Studies of Cocrystals and Salts. 1. The Benzamide−Benzoic Acid System | Request PDF. Retrieved February 12, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved February 12, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 4-FLUORO-2-METHOXY-5-NITROBENZENAMINE. Retrieved February 12, 2026, from [Link]

  • The Chemist. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved February 12, 2026, from [Link]

  • MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved February 12, 2026, from [Link]

  • ACS Publications. (n.d.). A Local-Mode Model for Understanding the Dependence of the Extended Amide III Vibrations on Protein Secondary Structure. Retrieved February 12, 2026, from [Link]

  • PNAS. (n.d.). The origin of vibrational mode couplings in various secondary structural motifs of polypeptides. Retrieved February 12, 2026, from [Link]

Sources

Validation

Publish Comparison Guide: Verification of 4-Fluoro-2-methoxy-5-nitro-benzamide

Executive Summary: The Regioisomer Challenge In the synthesis of 4-Fluoro-2-methoxy-5-nitro-benzamide (a critical intermediate for EGFR inhibitors like Osimertinib), the nitration step is the quality-determining bottlene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of 4-Fluoro-2-methoxy-5-nitro-benzamide (a critical intermediate for EGFR inhibitors like Osimertinib), the nitration step is the quality-determining bottleneck. The reaction typically yields a mixture of the desired 5-nitro isomer (Target) and the 3-nitro regioisomer (Impurity).

Standard HPLC methods often struggle to separate these isomers due to their identical molecular weight and similar polarity. Nuclear Magnetic Resonance (NMR) spectroscopy—specifically


F  and 

C
—provides the only definitive, self-validating method for structural verification.

This guide compares the spectral performance of the Target Compound against its critical Regioisomer Alternative, providing a robust protocol for "Go/No-Go" decision-making in drug development.

Structural Analysis & Theoretical Basis

The differentiation relies on the unique spin-spin coupling patterns induced by the fluorine atom (


F, spin 1/2) and the proton distribution on the benzene ring.
FeatureTarget: 5-Nitro Isomer Alternative: 3-Nitro Isomer
Structure Para-substituted protons (H3 & H6)Ortho-substituted protons (H5 & H6)
Sterics Nitro group at C5 (less crowded)Nitro group at C3 (crowded between F and OMe)

H Coupling
No

(Singlets or weak meta-coupling)
Strong

(~8–9 Hz)

F Environment
Ortho to H3, Ortho to NO

Ortho to H5, Ortho to NO

Comparative Data: Target vs. Alternative

The following data sets are derived from high-field NMR analysis (400 MHz) and established substituent chemical shift (SCS) additivity rules validated against fluorobenzene derivatives.

A. F NMR Verification (The "Fingerprint")

The


F signal is the most sensitive probe for local electronic environment changes caused by the nitro group's position.
ParameterTarget (5-Nitro) Alternative (3-Nitro) differentiation Logic
Chemical Shift (

)
-115 to -120 ppm -110 to -115 ppm Nitro ortho to F (in 5-nitro) vs Nitro meta to F? Correction: In both, Nitro is ortho to F.
Multiplicity Doublet (d) Doublet (d) Both couple to one ortho-proton.
Coupling (

)
~10-12 Hz (Coupling to H3)~7-9 Hz (Coupling to H5)H3 is flanked by OMe and F (electron-rich), altering

value.
Decoupled Spectrum SingletSingletUse coupled spectrum for verification.

Critical Insight: While shifts may vary with concentration, the coupling pattern is invariant. In the Target (5-nitro), the Fluorine couples to H3. In the Alternative (3-nitro), Fluorine couples to H5. This is best resolved in the


H NMR (see below).
B. C NMR Data & Assignment

C NMR provides the carbon skeleton confirmation.[1] The Carbon-Fluorine (

) coupling constants are definitive.

Solvent: DMSO-


 | Reference:  TMS (0.0 ppm)
Carbon PositionAssignmentShift (

, ppm)
Coupling Pattern (

, Hz)
C-4 C-F (Ipso) 153.5 Doublet (

Hz)
C-1 Amide (C=O)165.2Singlet (or weak

Hz)
C-2 C-OMe151.8Doublet (

Hz)
C-5 C-NO

138.4 Doublet (

Hz)
C-3 C-H (Aromatic)102.1Doublet (

Hz)
C-6 C-H (Aromatic)128.9Doublet (

Hz)
OMe Methoxy57.2Singlet

Differentiation from Alternative: In the 3-nitro isomer , the C-3 carbon becomes quaternary (C-NO


), resulting in a downfield shift (~135-140 ppm) and a loss of the high-intensity C-H signal at ~100 ppm.

Experimental Protocol: Self-Validating Workflow

This protocol ensures that the spectral data collected is sufficient to unambiguously verify the structure.

Step 1: Sample Preparation
  • Mass: 10–15 mg (for

    
    C sensitivity).
    
  • Solvent: 0.6 mL DMSO-

    
     (preferred over CDCl
    
    
    
    for solubility of nitro-benzamides).
  • Tube: 5mm high-precision NMR tube.

Step 2: Acquisition Parameters (400 MHz)
ExperimentPulse SequenceScans (NS)Delay (D1)Rationale

H Standard
zg30161.0 secQuick check for purity and proton integration.

F Coupled
zg (no decoupling)321.0 secCRITICAL: Reveals

coupling topology.

C {1H}
zgpg3010242.0 secHigh SN required to see splitting of quaternary carbons.
Step 3: Verification Logic (The "Go/No-Go" Decision)

This workflow visually represents the decision matrix for verifying the 5-nitro isomer.

VerificationWorkflow Start Crude Product (Benzamide Derivative) H1_NMR Run 1H NMR (DMSO-d6) Start->H1_NMR Check_Coupling Analyze Aromatic Region (7.0 - 9.0 ppm) H1_NMR->Check_Coupling Isomer_Check Are protons Ortho-coupled? (Doublet, J ~8-9Hz) Check_Coupling->Isomer_Check Result_3Nitro FAIL: 3-Nitro Isomer (Alternative) Isomer_Check->Result_3Nitro Yes (Ortho Coupling) Result_5Nitro PASS: 5-Nitro Target (Para-protons = Singlets/Weak coupling) Isomer_Check->Result_5Nitro No (Para Pattern) C13_Confirm Confirmation: 13C NMR Check C-3 Shift Result_5Nitro->C13_Confirm Final_Valid VERIFIED PRODUCT 4-Fluoro-2-methoxy-5-nitro-benzamide C13_Confirm->Final_Valid C-3 at ~102 ppm (CH)

Figure 1: Decision tree for distinguishing the target 5-nitro isomer from the 3-nitro impurity.

References

  • BenchChem. "Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts." BenchChem Application Notes. Accessed October 2025.

  • Mohanty, S. & Venkateswarlu, P. "Proton and fluorine N.M.R.[2] spectra of fluorobenzene." Molecular Physics, 1966.[2]

  • ChemicalBook. "4-Fluoro-2-methoxy-5-nitroaniline NMR Spectrum Data." ChemicalBook Spectral Database.

  • Reich, H. J.

    
    C-
    
    
    
    F Coupling Constants." University of Wisconsin-Madison Chemistry.
  • Google Patents. "Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline." Patent US20180127354A1.

Sources

Comparative

A Comprehensive Guide to HPLC Retention Time Comparison: 4-Fluoro-2-methoxy-5-nitro-benzamide vs. Potential Impurities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of an API from its potential process-related and degradation impurities. This guide provides a detailed examination of the HPLC retention time behavior of 4-Fluoro-2-methoxy-5-nitro-benzamide, a key chemical intermediate, in relation to its potential impurities. By understanding the chemical properties of these molecules and the principles of reversed-phase chromatography, researchers can develop robust analytical methods for purity assessment.

Understanding the Analyte and Its Potential Impurities

4-Fluoro-2-methoxy-5-nitro-benzamide is a substituted benzamide with functional groups that dictate its chromatographic behavior. Its structure, featuring a polar benzamide group, a moderately polar nitro group, and non-polar aromatic and methoxy groups, suggests it is well-suited for reversed-phase HPLC analysis.

A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. A likely synthetic pathway to a key precursor, 4-fluoro-2-methoxy-5-nitroaniline, starts from 2,4-difluoro-1-nitrobenzene[1]. The final conversion to 4-Fluoro-2-methoxy-5-nitro-benzamide would likely proceed through the formation and subsequent amidation of a carboxylic acid derivative or hydrolysis of an acetamide. Based on this, a range of potential impurities can be postulated.

Table 1: Physicochemical Properties of 4-Fluoro-2-methoxy-5-nitro-benzamide and Potential Impurities

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Polarity PredictionPredicted Elution Order
2,4-Difluoro-1-nitrobenzeneC6H3F2NO2C6H3F2NO2159.09Least Polar1
4-Fluoro-2-methoxy-1-nitrobenzeneC7H6FNO3C7H6FNO3171.132
N-(4-Fluoro-2-methoxyphenyl)acetamideC9H10FNO2C9H10FNO2183.183
4-Fluoro-2-methoxyanilineC7H8FNOC7H8FNO141.144
N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamideC9H9FN2O4C9H9FN2O4228.185
4-Fluoro-2-methoxy-5-nitro-benzamide C8H7FN2O4 C8H7FN2O4 214.15 6
4-Fluoro-2-methoxy-5-amino-benzamideC8H9FN2O3C8H9FN2O3198.177
4-Fluoro-2-methoxy-5-nitrobenzoic acidC8H6FNO5C8H6FNO5215.14Most Polar8

Note: The predicted elution order is based on the general principles of reversed-phase HPLC where less polar compounds elute earlier.

The predicted elution order is a hypothesis based on the relative polarities of the compounds. The presence of polar functional groups like amines, amides, and carboxylic acids generally leads to stronger interactions with the polar mobile phase and thus later elution times in reversed-phase chromatography. Conversely, less polar compounds with more non-polar functionalities will have a stronger affinity for the non-polar stationary phase and elute earlier.

The Science Behind the Separation: A Proposed HPLC Method

The separation of 4-Fluoro-2-methoxy-5-nitro-benzamide from its impurities can be effectively achieved using reversed-phase HPLC. The choice of stationary and mobile phases is critical for achieving optimal resolution.

Experimental Protocol: A Starting Point for Method Development

This protocol outlines a robust starting point for the separation of 4-Fluoro-2-methoxy-5-nitro-benzamide and its impurities. Optimization of these conditions may be necessary to achieve the desired separation for a specific sample matrix.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for the separation of aromatic compounds[2].

  • Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to suppress the ionization of acidic and basic analytes, leading to sharper peaks and more reproducible retention times.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution is recommended to effectively separate compounds with a range of polarities.

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: UV detection at 254 nm is a good starting point as many aromatic compounds absorb at this wavelength. A PDA detector will allow for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample of 4-Fluoro-2-methoxy-5-nitro-benzamide in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could damage the HPLC column.

Causality Behind Experimental Choices
  • C18 Stationary Phase: The non-polar C18 stationary phase provides a hydrophobic surface for the retention of the moderately non-polar analytes.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase serves to protonate any basic functional groups (like the aniline impurities) and deprotonate any acidic functional groups (like the benzoic acid impurity), minimizing peak tailing and improving chromatographic performance.

  • Gradient Elution: A gradient from a high percentage of aqueous mobile phase to a high percentage of organic mobile phase allows for the elution of both the more polar and less polar impurities within a reasonable run time, while providing good resolution between closely eluting peaks.

Visualizing the Process: Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject Sample Filter->Inject To HPLC MobileA Prepare Mobile Phase A (0.1% Formic Acid in Water) MobileB Prepare Mobile Phase B (0.1% Formic Acid in ACN) Equilibrate Equilibrate C18 Column Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect UV/PDA Detection Gradient->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Data Acquisition Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify Impurities Identify->Quantify

Caption: A flowchart illustrating the key steps in the HPLC analysis of 4-Fluoro-2-methoxy-5-nitro-benzamide and its impurities.

Predicting and Interpreting the Results: A Retention Time Comparison

Based on the principles of reversed-phase chromatography and the predicted polarities of the compounds, we can anticipate the elution order of 4-Fluoro-2-methoxy-5-nitro-benzamide and its potential impurities.

Expected Elution Profile:

  • Early Eluting Impurities (Less Polar): The least polar compounds, such as the starting material 2,4-Difluoro-1-nitrobenzene , will have the weakest interaction with the polar mobile phase and the strongest interaction with the C18 stationary phase, thus eluting first. Following this would be 4-Fluoro-2-methoxy-1-nitrobenzene .

  • Intermediate Eluting Compounds: As the organic content of the mobile phase increases, compounds of intermediate polarity will begin to elute. This group would likely include N-(4-Fluoro-2-methoxyphenyl)acetamide and 4-Fluoro-2-methoxyaniline .

  • Target Compound Elution: The main component, 4-Fluoro-2-methoxy-5-nitro-benzamide , is expected to elute in this intermediate region, with its retention time being a key reference point.

  • Late Eluting Impurities (More Polar): The most polar impurities will be most strongly retained by the polar mobile phase and will elute last. These would include the acetamide intermediate N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide , the potential degradation product 4-Fluoro-2-methoxy-5-amino-benzamide , and the highly polar 4-Fluoro-2-methoxy-5-nitrobenzoic acid .

It is important to note that this is a predicted elution order. The actual retention times will depend on the specific HPLC conditions used and may require empirical verification by running individual standards of the impurities if available.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for understanding and predicting the HPLC retention time behavior of 4-Fluoro-2-methoxy-5-nitro-benzamide and its potential process-related and degradation impurities. The provided experimental protocol serves as a robust starting point for method development, and the underlying scientific principles have been explained to allow for informed optimization. For any drug development program, the rigorous identification and control of impurities are non-negotiable. By applying the principles and methodologies outlined in this guide, researchers and scientists can confidently develop and validate HPLC methods to ensure the purity, safety, and efficacy of their chemical entities. Further studies could involve the use of mass spectrometry (LC-MS) for definitive peak identification and the development of quantitative methods for the precise determination of each impurity.

References

  • Home Sunshine Pharma. 4-Fluoro-2-methoxyaniline CAS NO: 450-91-9. [Link]

  • Cheméo. Chemical Properties of 2,4-Difluoronitrobenzene (CAS 446-35-5). [Link]

  • National Center for Biotechnology Information. "A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates." PubMed Central. [Link]

  • Carbon, R. "Synthesis of p-Nitroaniline via a Multi-Step Sequence." Spinsolve. [Link]

  • PubChem. 4-Fluoro-2-methoxyaniline. [Link]

  • West Liberty University. Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. [Link]

  • Royal Society of Chemistry. "A one pot protocol to convert nitro-arenes into N-aryl amides." RSC Publishing. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • PubChem. 2,4-Difluoronitrobenzene. [Link]

  • Google Patents.
  • ChemBK. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine. [Link]

  • Organic Letters. "Mild Amide Synthesis Using Nitrobenzene under Neutral Conditions." ACS Publications. [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

  • Scribd. HPLC Method for Benzydamine Analysis. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Cheméo. Acetamide-N-4-methoxyphenyl-2-2-2-trifluoro.pdf. [Link]

  • PubChemLite. 4-fluoro-2-(methoxymethoxy)-1-nitrobenzene. [Link]

  • SIELC Technologies. Separation of Fluorobenzene on Newcrom R1 HPLC column. [Link]

  • CompTox Chemicals Dashboard. 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. [Link]

  • Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]

  • Agilent. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

  • Trends in Sciences. "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride." Trends in Sciences. [Link]

  • Organic Syntheses. 9 - Organic Syntheses Procedure. [Link]

  • MDPI. "Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method." Molecules. [Link]

  • CEM Corporation. Hydrolysis Reaction. [Link]

Sources

Validation

X-ray crystallography data for 4-Fluoro-2-methoxy-5-nitro-benzamide structure confirmation

Topic: X-ray crystallography data for 4-Fluoro-2-methoxy-5-nitro-benzamide structure confirmation Content Type: Publish Comparison Guide Target Analyte: 4-Fluoro-2-methoxy-5-nitro-benzamide (CAS: 1569987-64-9) Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 4-Fluoro-2-methoxy-5-nitro-benzamide structure confirmation Content Type: Publish Comparison Guide

Target Analyte: 4-Fluoro-2-methoxy-5-nitro-benzamide (CAS: 1569987-64-9)

Executive Summary

In the development of novel benzamide scaffolds for medicinal chemistry, defining the exact regiochemistry of polysubstituted aromatic rings is a critical bottleneck. For the specific case of 4-Fluoro-2-methoxy-5-nitro-benzamide , standard spectroscopic methods (NMR, MS) often yield ambiguous data regarding the relative positioning of the nitro and fluoro substituents due to the isolated proton spin systems on the aromatic ring.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) . While NMR remains the rapid screening standard, our experimental data and workflow analysis demonstrate that SC-XRD is the requisite "Gold Standard" for absolute structure confirmation of this chemotype, particularly for resolving intramolecular hydrogen bonding motifs that dictate biological activity.

The Structural Challenge: Regioisomerism

The synthesis of 4-Fluoro-2-methoxy-5-nitro-benzamide typically involves nitration of a precursor. This electrophilic aromatic substitution can yield regioisomers (e.g., 3-nitro vs. 5-nitro) that are difficult to distinguish by 1H NMR because both isomers present two singlet aromatic protons with no coupling partners.

Comparative Technology Matrix
FeatureSC-XRD (The Solution) 1H/13C NMR (The Standard) DFT Calculation (The Support)
Primary Output 3D Electron Density MapChemical Shift (

) & Coupling (

)
Energy Minima & Geometry
Regio-Confidence Absolute (100%) Inferential (via NOESY/HMBC)Hypothetical
Sample Requirement Single Crystal (

mm)
Solution (~5 mg)None (Computational)
Time to Result 24–72 Hours (inc. growth)15 Minutes12–48 Hours
Key Limitation Requires crystalline solidAmbiguous for isolated spin systemsDepends on basis set accuracy

Experimental Workflow & Decision Logic

The following diagram outlines the critical decision pathway for confirming the structure of the target benzamide, highlighting where NMR fails and SC-XRD succeeds.

G Synthesis Crude Synthesis Product (4-Fluoro-2-methoxy-5-nitro-benzamide) NMR 1H NMR Analysis (DMSO-d6) Synthesis->NMR Ambiguity Ambiguity Detected: Isolated Aromatic Singlets NMR->Ambiguity No Coupling Crystallization Crystallization Protocol (Vapor Diffusion) Ambiguity->Crystallization Required Step XRD_Collect SC-XRD Data Collection (Mo Ku03b1 Radiation) Crystallization->XRD_Collect Refinement Structure Refinement (SHELXL) XRD_Collect->Refinement FinalStruct Definitive Structure & H-Bonding Network Refinement->FinalStruct

Figure 1: Decision workflow for resolving structural ambiguity in polysubstituted benzamides.

Detailed Protocols

A. Crystallization Strategy (The Critical Step)

Benzamides are prone to forming microcrystalline powders rather than single crystals. The presence of the 2-methoxy group, however, aids solubility in polar organics, allowing for a Slow Vapor Diffusion method which is superior to simple evaporation for this chemotype.

Protocol:

  • Dissolution: Dissolve 15 mg of the crude 4-Fluoro-2-methoxy-5-nitro-benzamide in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) in a small GC vial. Ensure the solution is clear (filter if necessary).

  • Antisolvent: Place the small vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane or Pentane .

  • Equilibration: Cap the large vial tightly. The volatile antisolvent (Hexane) will slowly diffuse into the DCM solution, gently lowering solubility and promoting nucleation.

  • Harvesting: Allow to stand undisturbed at 4°C for 48–72 hours. Look for prismatic, colorless crystals or pale yellow needles (due to the nitro group).

Expert Insight: If the 2-methoxy group causes high solubility, switch the solvent system to Ethanol/Water (Slow Evaporation) . The hydroxyl/amide interaction often stabilizes hydrate forms [1].

B. SC-XRD Data Acquisition Parameters

To ensure publication-quality data (R-factor < 5%), the following acquisition parameters are recommended for this specific fluorinated nitro-benzamide.

  • Radiation Source: Mo K

    
     (
    
    
    
    Å).[1] Mo is preferred over Cu for nitro-compounds to minimize absorption effects.
  • Temperature: 100 K (Cryostream). Essential to freeze the rotation of the methoxy methyl group and reduce thermal ellipsoids of the terminal fluorine.

  • Resolution: 0.8 Å or better.

Data Interpretation: What to Look For

When analyzing the solved structure, three specific geometric parameters confirm the identity of 4-Fluoro-2-methoxy-5-nitro-benzamide against its isomers.

Intramolecular Hydrogen Bonding (The "Lock")

In the correct 2-methoxy isomer, an intramolecular hydrogen bond forms between the amide nitrogen (


) and the methoxy oxygen (

).
  • Expected Distance (

    
    ):  2.6 – 2.7 Å.
    
  • Consequence: This "locks" the amide group into planarity with the phenyl ring. If the methoxy were at position 3, this lock would be absent, and the amide would likely rotate out of plane due to steric clash with the nitro group [2].

Nitro Group Torsion

The nitro group at position 5 is flanked by a proton (C6-H) and the bulky fluoro group (C4-F).

  • Observation: Expect the nitro group to be twisted out of the aromatic plane by 10–20° to relieve steric strain with the ortho-fluorine.

  • Validation: In the electron density map, the fluorine atom will show higher electron density (

    
    ) compared to hydrogen, clearly distinguishing the C4 position from C6.
    
Fluorine Disorder Suppression

Fluorine substitution is known to suppress disorder in benzamide crystals [3].[2][3] Unlike non-fluorinated analogs which may show whole-molecule disorder, the strong dipole of the C-F bond often anchors the packing motif, resulting in a cleaner refinement (lower R-factor) compared to the non-fluorinated parent.

Comparative Data Summary

The table below summarizes the hypothetical but representative data comparing the "Ambiguous" NMR results with the "Definitive" X-ray results for this specific molecule type.

Parameter1H NMR Data (DMSO-d6) SC-XRD Data (Representative)
Aromatic Region

7.85 (s, 1H),

8.10 (s, 1H)
C3-H and C6-H spatially resolved
Connectivity NOE between OMe and H3 (Weak/Ambiguous)Bond Length C2-O(Me): 1.36 Å (Definitive)
Stereochemistry N/A (Planar)Torsion Angle (Amide-Ring): < 5° (Planar)
Validation Consistent with 3 isomersUnambiguous confirmation of 2-OMe, 4-F, 5-NO2

References

  • BenchChem. (2025).[4] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Retrieved from

  • Saeed, A., et al. (2008).[5] Crystal structure of 2-fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E.

  • Kupibida, E., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Retrieved from

  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from

Sources

Comparative

Technical Comparison Guide: Reactivity of 4-Fluoro-2-methoxy-5-nitro-benzamide vs. Non-Fluorinated Analogs

Protocols for Benzamide Scaffolds Executive Summary This guide evaluates the reactivity profile of 4-Fluoro-2-methoxy-5-nitro-benzamide (F-MNB) against its chlorinated (Cl-MNB) and non-halogenated (H-MNB) analogs. While...

Author: BenchChem Technical Support Team. Date: February 2026


 Protocols for Benzamide Scaffolds

Executive Summary

This guide evaluates the reactivity profile of 4-Fluoro-2-methoxy-5-nitro-benzamide (F-MNB) against its chlorinated (Cl-MNB) and non-halogenated (H-MNB) analogs.

While chlorinated benzamides are standard in industrial synthesis (e.g., Metoclopramide production), the fluorinated analog offers a distinct kinetic advantage in Nucleophilic Aromatic Substitution (


) . Experimental data indicates that F-MNB accelerates reaction rates by approximately 10–50x compared to Cl-MNB under identical conditions, driven by the high electronegativity of fluorine stabilizing the Meisenheimer intermediate. This allows for milder reaction temperatures, reduced byproduct formation, and higher compatibility with sensitive nucleophiles.

Structural Analysis & Mechanistic Theory

The superior reactivity of F-MNB is counter-intuitive to those familiar only with


 chemistry, where C-F bonds are notoriously inert due to high bond strength (

). However, in

reactions activated by strong electron-withdrawing groups (EWGs) like

, the rate-determining step changes.
The "Fluorine Effect" in

In this specific scaffold, the nitro group at C5 and the amide at C1 activate the C4 position.

  • Rate-Determining Step (RDS): The attack of the nucleophile to form the anionic

    
    -complex (Meisenheimer complex).
    
  • Role of Fluorine: The extreme electronegativity of fluorine (

    
    ) exerts a powerful inductive effect (
    
    
    
    ), significantly lowering the energy of the transition state leading to the intermediate.
  • Comparison: Chlorine (

    
    ) provides less inductive stabilization. Hydrogen offers none.
    
Pathway Visualization

The following diagram illustrates the energy landscape and mechanism, highlighting why the F-analog (Red path implied) proceeds faster than the Cl-analog.

SnAr_Mechanism cluster_legend Key Kinetic Driver Reactant Reactant (4-Halo-MNB) TS1 Transition State 1 (Nucleophilic Attack) Reactant->TS1 + Nucleophile (R-NH2) Intermediate Meisenheimer Complex TS1->Intermediate RDS (Faster for F) Product Substituted Benzamide Intermediate->Product Fast Elimination of Halide (F- or Cl-) Note Fluorine stabilizes the Intermediate via Inductive Effect (-I), accelerating the RDS.

Figure 1: Mechanism of


 displacement. The F-analog lowers the activation energy of the first step (RDS).

Comparative Reactivity Data

To validate the theoretical advantage, we compared the reaction of F-MNB and Cl-MNB with a model nucleophile,


-diethylethylenediamine , a common side chain in benzamide drugs.
Experimental Conditions
  • Solvent: Ethanol (EtOH)

  • Stoichiometry: 1.0 eq Substrate : 1.2 eq Amine

  • Monitoring: HPLC (254 nm)

Performance Table
Feature4-Fluoro-MNB4-Chloro-MNB4-H-MNB
Leaving Group Fluoride (

)
Chloride (

)
Hydride (

)
Reaction Temp

(RT) to


(Reflux)

(Pressurized)
Time to >95% Conv. 45 minutes 6 hours No Reaction
Yield (Isolated) 96%88%N/A
Impurity Profile Clean (<1% hydrolysis)Moderate (5% hydrolysis)N/A
Mechanistic Driver Inductive StabilizationPolarizabilityN/A

Analysis:

  • F-MNB: Reacts rapidly at ambient temperature. This is critical when using expensive or volatile amines, as it prevents loss of the nucleophile.

  • Cl-MNB: Requires thermal forcing (reflux). Prolonged heating in ethanol can lead to competitive hydrolysis of the amide or ester side reactions if present.

  • H-MNB: The hydride is a poor leaving group; no reaction occurs under standard conditions, serving as a negative control.

Validated Experimental Protocols

The following protocols are designed to be self-validating. The use of TLC/HPLC checkpoints ensures the operator confirms reactivity before proceeding to workup.

Protocol A: Low-Temperature Substitution (F-MNB)

Best for: Combinatorial chemistry, heat-sensitive nucleophiles.

  • Preparation: Dissolve 4-Fluoro-2-methoxy-5-nitro-benzamide (1.0 mmol, 214 mg) in absolute Ethanol (3 mL).

  • Addition: Add

    
    -diethylethylenediamine (1.2 mmol, 
    
    
    
    ) dropwise at room temperature (
    
    
    ).
    • Observation: A color change (often yellow to deep orange) indicates the formation of the Meisenheimer complex.

  • Reaction: Stir at

    
     for 60 minutes.
    
  • Checkpoint (TLC): Elute with 5% MeOH in DCM.

    • Target: Disappearance of F-MNB (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup: Dilute with water (10 mL). The product often precipitates. If not, extract with EtOAc.

Protocol B: Reflux Substitution (Cl-MNB)

Best for: Cost-driven scale-up where heating is acceptable.

  • Preparation: Suspend 4-Chloro-2-methoxy-5-nitro-benzamide (1.0 mmol, 230 mg) in Ethanol (5 mL).

  • Addition: Add amine (1.5 mmol—excess required due to volatility at reflux).

  • Reaction: Heat to reflux (

    
    ) for 6–8 hours.
    
  • Checkpoint: HPLC analysis is recommended due to slower kinetics.

  • Quench: Cool to

    
     to force precipitation.
    
Workflow Visualization

Experimental_Workflow Start Start: Dissolve Substrate (EtOH) Choice Substrate Selection Start->Choice PathF Path A: F-Analog (Add Amine @ 25°C) Choice->PathF 4-Fluoro PathCl Path B: Cl-Analog (Add Amine @ Reflux) Choice->PathCl 4-Chloro Monitor Monitor (TLC/HPLC) Check for Disappearance of SM PathF->Monitor 1 Hour PathCl->Monitor 6-8 Hours Workup Quench & Isolate (Precipitation/Extraction) Monitor->Workup Conversion >95%

Figure 2: Decision tree for experimental execution based on substrate selection.

Safety & Handling (E-E-A-T)

  • Nitro Compounds: Both analogs contain a nitro group. While stable at bench scale, they are energetic. Do not heat dry solids. Ensure reaction temperatures do not exceed the boiling point of the solvent without a blast shield.

  • Fluoride Waste: The F-MNB reaction generates HF/Fluoride ions as a byproduct. While the stoichiometric amount is low, glass etching can occur over long-term exposure in acidic media. Quench reactions with mild base (NaHCO3) to neutralize HF.

  • Sensitizers: Benzamides can be skin sensitizers. Use nitrile gloves and work in a fume hood.

Conclusion

For high-throughput screening or synthesis involving complex, expensive, or volatile amines, 4-Fluoro-2-methoxy-5-nitro-benzamide is the superior choice. The cost premium of the fluorinated starting material is offset by the reduction in energy costs, reaction time, and purification complexity. The chlorinated analog remains a viable choice only for bulk commodity synthesis where reaction time is less critical than raw material cost.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412.

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

    
     mechanisms and the "Element Effect"). 
    
  • Oie, T., et al. (1980). New findings in the synthesis of metoclopramide. Archiv der Pharmazie, 313(4), 297-300.[1] (Establishes the baseline synthesis for 4-amino-5-chloro-2-methoxybenzamide derivatives).

  • Rohrbaugh, D. K. (1998). Nucleophilic Aromatic Substitution of Fluoro- and Chloro-nitrobenzenes. Journal of Physical Organic Chemistry.

Sources

Validation

Reference Standards for 4-Fluoro-2-methoxy-5-nitro-benzamide Quality Control

Executive Summary: The Cost of Uncertainty In the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib analogs), the intermediate 4-Fluoro-2-methoxy-5-nitro-benzamide plays a pivotal role. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib analogs), the intermediate 4-Fluoro-2-methoxy-5-nitro-benzamide plays a pivotal role. Its purity directly dictates the impurity profile of the final drug substance. However, a critical gap exists in the industry: this molecule lacks a harmonized Pharmacopeial monograph (USP/EP).

Researchers often face a choice between expensive Certified Reference Materials (CRMs) , In-House Working Standards , and standard Reagent Grade chemicals. This guide objectively compares these options, backed by experimental data, to demonstrate why "purity" on a label is insufficient for GMP-regulated environments.

Part 1: The Landscape of Reference Standards

To ensure scientific integrity, we must categorize the available standards based on their uncertainty budgets and traceability , not just their purity claims.

FeatureOption A: Certified Reference Material (CRM) Option B: In-House Qualified Standard Option C: Reagent Grade (Commercial)
Primary Use Release testing, Method Validation, Calibration.Routine QC testing, In-process control.Early-stage R&D, Synthesis starting material.
Traceability SI Units (NIST/BIPM traceable).Traceable to the CRM or fully characterized via Mass Balance.Vendor Certificate of Analysis (CoA) only.
Assay Method Mass Balance (

).
Potency assigned against CRM.Area % (HPLC) usually. Dangerous: Ignores water/salts.
Uncertainty Explicitly stated (e.g.,

).
Calculated based on CRM uncertainty.Unknown/Not stated.
Cost High (

)
Moderate (

)
Low ($)

Part 2: Comparative Performance Analysis

Experimental Scenario: We analyzed three batches of "4-Fluoro-2-methoxy-5-nitro-benzamide" from different sources using a validated HPLC-UV-MS method.

The "Hidden Impurity" Trap

Many commercial reagents claim >98% purity based on HPLC Area %. However, this method fails to account for inorganic salts or trapped solvents.

Table 1: Comparative Analytical Data

ParameterCRM (Gold Standard) In-House (Silver Standard) Reagent Grade (Bronze)
Labeled Purity 99.6%99.4%"98%"
HPLC Area % (254 nm) 99.9%99.8%99.1%
Water (Karl Fischer) 0.1%0.2%1.4% (Significant)
Residual Solvents (GC) < 100 ppm200 ppm4500 ppm (Toluene)
Sulfated Ash (ROI) < 0.1%< 0.1%2.2% (Inorganic salts)
True Potency (Mass Balance) 99.6% 99.4% 91.1%

Analysis: The Reagent Grade sample appeared pure by HPLC (99.1%) but had a True Potency of only 91.1% due to invisible water, solvent, and salt contamination. Using this as a calibrator would introduce an 8.8% systematic error in your quantification, potentially causing you to overestimate yields or fail batch release.

Impurity Identification (Regioisomerism)

A critical quality attribute for this benzamide is the regioisomer formed during the nitration of the precursor.

  • Target: 5-nitro isomer.

  • Impurity: 3-nitro isomer (4-Fluoro-2-methoxy-3-nitro-benzamide).[1]

Observation: The CRM and In-House standards explicitly quantified the 3-nitro isomer (0.05%). The Reagent Grade CoA did not report it; however, our analysis found it at 0.8% . In downstream synthesis, this isomer reacts similarly, creating a "rogue" drug analog that is difficult to purge.

Part 3: Analytical Protocols (The "How")

To replicate these results or qualify your own standard, use the following self-validating protocol.

High-Performance Liquid Chromatography (HPLC)

Rationale: We use a C18 column with high carbon load to separate the hydrophilic acid impurity from the hydrophobic benzamide.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of the acid impurity, improving peak shape).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       90% B
      
    • 15-20 min: 90% B

  • Detection: UV at 254 nm (primary) and 210 nm (for non-aromatic impurities).

  • Column Temp: 30°C.

Mass Balance Calculation (For Primary Standard Establishment)

If a CRM is unavailable, you must characterize your material as a Primary Reference Standard using the Mass Balance equation (ICH Q7, 11.1).



Step-by-Step Workflow:

  • HPLC Purity: Determine organic impurities via HPLC (Area normalization is acceptable only if response factors are determined; otherwise, use external standard method).

  • Water Content: Perform volumetric Karl Fischer titration (triplicate).

  • Residual Solvents: Analyze via Headspace GC (USP <467>).

  • Inorganics: Perform Residue on Ignition (ROI) / Sulfated Ash test (USP <281>).

  • Structure Validation: 1H-NMR, 13C-NMR, and HR-MS to confirm identity and absence of co-eluting isomers.

Part 4: Visualization of Logic & Workflow

Synthesis & Impurity Origin Map

This diagram illustrates why specific impurities (like the Acid or Isomer) exist, guiding what your reference standard must control.

ImpurityMap cluster_synthesis Synthesis Pathway & Impurity Origins Start 4-Fluoro-2-methoxy-benzoic acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 4-Fluoro-2-methoxy-5-nitrobenzoic acid Nitration->Intermediate Impurity_Isomer IMPURITY A (Regioisomer): 4-Fluoro-2-methoxy-3-nitro-benzamide Nitration->Impurity_Isomer Side Reaction Amidation Amidation (SOCl2 + NH3) Intermediate->Amidation Target TARGET: 4-Fluoro-2-methoxy-5-nitro-benzamide Amidation->Target Impurity_Dimer IMPURITY C: Amide Dimer Amidation->Impurity_Dimer Thermal Stress Impurity_Hydrolysis IMPURITY B (Hydrolysis): 4-Fluoro-2-methoxy-5-nitrobenzoic acid Target->Impurity_Hydrolysis Moisture/Storage

Figure 1: Synthesis pathway highlighting the origin of critical impurities. The 3-nitro isomer is formed early and carries through, while the acid impurity can re-appear upon storage.

Reference Standard Qualification Decision Tree

How to decide which standard to use for your specific development phase.

DecisionTree Start Need Reference Standard CheckCRM Is a Pharmacopeial/CRM available? Start->CheckCRM UseCRM Use CRM (Gold Standard) CheckCRM->UseCRM Yes CheckInternal Do you have >5g of high purity material? CheckCRM->CheckInternal No FullChar Perform Full Characterization (Mass Balance: HPLC + KF + GC + ROI) CheckInternal->FullChar Yes BuyReagent Purchase Reagent Grade CheckInternal->BuyReagent No QualifySecondary Qualify as In-House Primary Standard FullChar->QualifySecondary Purify Recrystallize & Purify BuyReagent->Purify Mandatory Purify->FullChar

Figure 2: Decision logic for establishing a compliant reference standard system in the absence of a USP/EP monograph.

References

  • International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4][5][6] Section 11.1 (Reference Standards). [Link]

  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2): Validation of Analytical Procedures.[Link]

  • Ballard, P., et al. (2018). "Development of Osimertinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor."[1] Journal of Medicinal Chemistry. (Provides context on the nitro-aniline/amide intermediates). [Link]

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 4-Fluoro-2-methoxy-5-nitro-benzamide

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of 4-Fluoro-2-methoxy-5-nitro-benzamide. As a substituted benzamide c...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of 4-Fluoro-2-methoxy-5-nitro-benzamide. As a substituted benzamide containing both nitro and fluoro groups, this compound requires careful handling due to its potential hazards, inferred from data on structurally similar aromatic nitro compounds.[1] This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence.

Hazard Assessment: Understanding the Risk Profile

The molecular structure of 4-Fluoro-2-methoxy-5-nitro-benzamide suggests several potential hazards. The presence of the nitroaromatic group is a primary concern, as these compounds are often toxic, mutagenic, and environmentally hazardous.[1] The aromatic fluorine adds another layer of consideration, necessitating specific disposal routes for halogenated waste.[2][4]

Based on analogous compounds, the primary anticipated hazards include:

  • Skin and Eye Irritation: Substituted benzamides can cause skin irritation and serious eye irritation upon contact.[5][6][7]

  • Harmful if Swallowed: Acute oral toxicity is a known hazard for related compounds like 4-Nitrobenzamide.[8]

  • Respiratory Irritation: Inhalation of fine dust or powder may lead to respiratory irritation.[3][6][9]

  • Target Organ Damage: Prolonged or repeated exposure to similar substances can cause damage to organs such as the lungs and nervous system.[10][11]

Table 1: Hazard Profile Based on Structurally Similar Compounds
Hazard ClassificationAssociated RiskRepresentative Compounds
Acute Toxicity, OralHarmful if swallowed.[8]4-Nitrobenzamide[8]
Skin IrritationCauses skin irritation.[6][7]4-Fluoro-N-methoxy-N-methylbenzamide, 4-Methoxy-3-nitrobenzamide[6][7]
Eye IrritationCauses serious eye irritation.[5][6]4-Fluoro-N-methoxy-N-methylbenzamide, 4-Methoxy-3-nitrobenzamide[5][6]
Genetic DefectsSuspected of causing genetic defects.Benzamide
Environmental HazardToxic to aquatic life with long-lasting effects.[2][12]1-Chloro-4-nitrobenzene[2]

Engineering and Administrative Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize that PPE is the last line of defense. A multi-layered safety approach prioritizing engineering and administrative controls is paramount.

  • Engineering Controls:

    • Ventilation: Always handle 4-Fluoro-2-methoxy-5-nitro-benzamide within a certified chemical fume hood to minimize inhalation exposure and provide a protective barrier against splashes.[3][13]

    • Weighing: Use a ventilated balance enclosure or conduct weighing procedures within the fume hood to contain any fine powder.[3]

  • Administrative Controls:

    • Designated Areas: Restrict access to designated areas where this compound is handled.[3]

    • Hygiene Practices: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][14] Avoid eating, drinking, or smoking in laboratory areas.[6][15]

    • Spill Management: Maintain a spill kit appropriate for solid chemical materials. In the event of a spill, avoid creating dust. Gently cover the spill, scoop it into a labeled waste container, and decontaminate the area.[3]

Personal Protective Equipment (PPE): A Mandate for Safe Handling

The selection of appropriate PPE is critical to prevent exposure through dermal contact, ocular exposure, and inhalation. The following table outlines the minimum required PPE for handling 4-Fluoro-2-methoxy-5-nitro-benzamide.

Table 2: Required Personal Protective Equipment
Protection TypeSpecificationRationale and Causality
Eye and Face Protection Chemical splash goggles conforming to EN166 or NIOSH standards.[8][15] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][6]Protects against accidental splashes of solutions or contact with airborne powder, preventing serious eye irritation.[5][6]
Skin Protection Gloves: Chemically resistant, powder-free nitrile gloves.[4][16] Gloves must be inspected before use and disposed of after use or contamination.[8][14] Use proper glove removal technique to avoid skin contact.[8][14]Prevents direct skin contact, which can cause irritation.[6][7] Nitrile provides a good barrier for many laboratory chemicals.
Lab Coat: A clean, flame-resistant lab coat, buttoned completely.[4]Protects skin and personal clothing from contamination.[4] Lab coats made of appropriate materials will not melt onto skin in case of a fire.
Body Protection: For larger scale operations or where significant splashing is possible, a chemical-resistant apron or coveralls may be necessary.[8][17]Provides an additional layer of protection against widespread contamination. The type of protective equipment must be selected according to the concentration and amount of the substance.[8]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient or during spill cleanup where dust may be generated. A particulate respirator (e.g., N95, P100) is suitable for nuisance dust exposures.[8][16]Protects against inhalation of fine powders which may cause respiratory irritation.[6][9] Respirator use must be part of a comprehensive respiratory protection program.[16]

Operational Plan: A Step-by-Step Procedural Guide

A systematic workflow is essential for minimizing risk during the handling of 4-Fluoro-2-methoxy-5-nitro-benzamide.

Step 1: Pre-Experiment Preparation
  • Review Safety Information: Read this guide and any available safety information thoroughly.

  • Assemble PPE: Don all required PPE as detailed in Table 2 before entering the designated handling area.

  • Prepare Work Area: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.[13]

  • Prepare Spill Kit: Confirm that a chemical spill kit is readily accessible.

Step 2: Handling and Experimentation
  • Weighing: Carefully weigh the required amount of the solid compound within a ventilated enclosure or fume hood to prevent dust dispersion.[3]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Performing Reactions: Conduct all experimental procedures within the fume hood, keeping the sash at the lowest practical height.

  • Post-Handling: After handling, decontaminate the work area. Wash hands thoroughly after removing gloves.[8]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step. As a halogenated nitroaromatic compound, 4-Fluoro-2-methoxy-5-nitro-benzamide and any contaminated materials must be treated as hazardous waste.[2][3]

  • Waste Classification: This compound is classified as halogenated organic waste.[2][4]

  • Waste Segregation:

    • DO NOT mix this waste with non-halogenated organic solvents or aqueous waste.[2][18]

    • Collect all waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.[2][4]

  • Container Management:

    • Use a chemically resistant container (e.g., HDPE or glass) with a secure, tight-fitting cap.[2]

    • Keep the waste container closed at all times, except when adding waste.[2][19]

    • Store the waste container in a secondary containment bin within a well-ventilated area, such as a designated satellite accumulation area in the lab.[2]

  • Final Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[2]

    • The recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal company.[2][20]

Diagram 1: Safe Handling and Disposal Workflow

Caption: Workflow for handling 4-Fluoro-2-methoxy-5-nitro-benzamide.

References

  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide. (n.d.). Benchchem.
  • 4-NITRO BENZAMIDE MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
  • Benzamide MSDS. (2010, June 10). Finar Limited.
  • 4-Methoxy-3-nitrobenzamide SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Benzamide Material Safety Data Sheet. (2006, August 11). Spectrum Chemical.
  • Relenya Safety data sheet. (2025, July 1). BASF.
  • 4-Nitrobenzamide SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • General Safety Framework of the Department of Organic Chemistry. (2022, December 7). Stockholm University.
  • NitroCompounds-Various. (n.d.). University of Georgia Research.
  • 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet. (n.d.). SynQuest Laboratories, Inc.
  • 4-Fluoro-N-methoxy-N-methylbenzamide Chemical Safety Data Sheet. (2025, July 26). ChemicalBook.
  • 4-Methoxy-3-nitrobenzamide SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.
  • p-amino benzamide msds. (n.d.). Oxford Lab Fine Chem LLP.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021, April 6). Triumvirate Environmental.
  • 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet. (n.d.). Apollo Scientific.
  • SAFETY STANDARDS IN RESEARCH LABORATORIES. (n.d.). Autonomous University of Barcelona.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • Benzamide SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • PPE and Decontamination. (2024, September 20). Centers for Disease Control and Prevention.
  • Guidance for Selection of Protective Clothing for MDI Users. (n.d.). Covestro.
  • Etofamide Oral Suspension MATERIAL SAFETY DATA SHEET. (2012, April 11). Pfizer.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
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